SIC-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[(benzoylcarbamothioylamino)carbamoyl]-4-(3,4-dimethoxyphenyl)-5-methylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5S2/c1-17-23(20-14-15-21(37-2)22(16-20)38-3)24(28(40-17)30-25(34)18-10-6-4-7-11-18)27(36)32-33-29(39)31-26(35)19-12-8-5-9-13-19/h4-16H,1-3H3,(H,30,34)(H,32,36)(H2,31,33,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJMJOCSMOIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of CD19-Targeted Immunotherapies
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific therapeutic agent designated "SIC-19" did not yield conclusive results. Based on the provided query parameters and the resulting search landscape, this document will focus on the well-established and clinically significant mechanism of action of CD19-targeted therapies , a cornerstone of modern immunotherapy, particularly in the context of B-cell malignancies. It is presumed that "this compound" was a likely typographical error for "CD19".
Executive Summary
CD19 (Cluster of Differentiation 19) is a transmembrane glycoprotein (B1211001) expressed on the surface of B-lymphocytes throughout their development, from early pre-B cells until their terminal differentiation into plasma cells. Its consistent and high-level expression on various B-cell malignancies has made it a prime target for immunotherapeutic intervention. This guide delineates the mechanism of action of a leading class of CD19-targeted therapy: Chimeric Antigen Receptor (CAR) T-cell therapy. We will explore the molecular interactions, signaling cascades, and cellular responses that culminate in the eradication of malignant B-cells.
The CD19 Target
CD19 is an ideal immunotherapeutic target due to its B-cell lineage-specific expression, playing a crucial role in B-cell receptor (BCR) signaling and activation. Its expression is maintained in most B-cell leukemias and lymphomas.
Mechanism of Action: CD19 CAR-T Cell Therapy
CD19-directed CAR-T cell therapy represents a revolutionary approach to cancer treatment. It involves genetically modifying a patient's own T-cells to express a CAR that recognizes the CD19 protein on cancer cells.[1]
The Chimeric Antigen Receptor (CAR)
The CAR is a synthetic receptor engineered to redirect T-cell specificity and enhance their effector functions. A typical second-generation CD19 CAR consists of:
-
An extracellular antigen-binding domain: Usually a single-chain variable fragment (scFv) derived from a monoclonal antibody that recognizes and binds to the CD19 protein.
-
A hinge and transmembrane domain: To anchor the receptor to the T-cell membrane.
-
An intracellular signaling domain: This is the key to activating the T-cell. It typically includes the CD3ζ signaling domain, which is the primary activation signal, and one or more costimulatory domains, such as CD28 or 4-1BB, which enhance T-cell proliferation, survival, and cytokine production.
The "Vein-to-Vein" Process and Mechanism of Action
The process begins with the collection of a patient's T-cells (leukapheresis). These T-cells are then genetically engineered in a laboratory to express the CD19-specific CAR. The resulting CAR-T cells are expanded to large numbers and then infused back into the patient.
The mechanism of action unfolds in a series of well-defined steps:
-
Recognition and Binding: The engineered CAR-T cells circulate in the patient's body. The scFv domain of the CAR recognizes and binds to the CD19 protein expressed on the surface of malignant B-cells.[2]
-
Immunological Synapse Formation: The binding of the CAR to CD19 initiates the formation of an immunological synapse between the CAR-T cell and the target cancer cell.
-
T-Cell Activation and Signaling: This binding triggers a signaling cascade within the CAR-T cell, initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3ζ domain. The costimulatory domains (e.g., CD28, 4-1BB) provide a second signal that amplifies and sustains the T-cell activation.
-
Cytotoxicity and Cancer Cell Elimination: Activated CAR-T cells employ a multi-pronged approach to kill the target cancer cells:
-
Granule Exocytosis Pathway: The primary mechanism involves the release of cytotoxic granules containing perforin (B1180081) and granzymes. Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).
-
Fas/FasL Pathway: Activated CAR-T cells can also express Fas ligand (FasL), which binds to the Fas receptor on the target cancer cell, also triggering apoptosis.
-
-
Proliferation and Persistence: Upon encountering their target, CAR-T cells undergo robust proliferation, creating a larger army of cancer-fighting cells. The inclusion of costimulatory domains is crucial for their long-term persistence, allowing for continued surveillance and elimination of any remaining cancer cells.
-
Cytokine Release: Activated CAR-T cells release a variety of cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-2, IL-6). These cytokines help to orchestrate the anti-tumor immune response but can also lead to a serious side effect known as Cytokine Release Syndrome (CRS).[2]
Visualizing the Mechanism and Workflows
Signaling Pathway of CD19 CAR-T Cell Activation
Caption: Signaling cascade initiated by CD19-CAR binding, leading to T-cell activation and effector functions.
Experimental Workflow for Assessing CAR-T Cell Efficacy
Caption: A simplified workflow for the generation and preclinical evaluation of CD19 CAR-T cells.
Quantitative Data Summary
The clinical efficacy of CD19 CAR-T cell therapies has been demonstrated in numerous trials. Below is a summary of representative response rates in patients with relapsed or refractory B-cell malignancies.
| Therapy/Trial Name (Representative) | Disease | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| ZUMA-1 (Axicabtagene Ciloleucel) | Diffuse Large B-cell Lymphoma (DLBCL) | Adult | 82% | 58% |
| ELIANA (Tisagenlecleucel) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Pediatric/Young Adult | 81% | 60% |
| JULIET (Tisagenlecleucel) | Diffuse Large B-cell Lymphoma (DLBCL) | Adult | 52% | 40% |
| TRANSCEND NHL 001 (Lisocabtagene Maraleucel) | Large B-cell Lymphoma | Adult | 73% | 53% |
| NexCAR19™ (India) | B-cell Lymphomas & Leukemias | Adult & Pediatric (≥ 15 years) | ~72-73% (at 28 days) | Not specified in summary |
Note: Data are representative and sourced from publicly available clinical trial information. Response rates can vary based on the specific product, patient population, and disease characteristics.[3]
Key Experimental Protocols
CAR-T Cell Cytotoxicity Assay (Luciferase-based)
Objective: To quantify the ability of CAR-T cells to kill target cancer cells in vitro.
Methodology:
-
Target Cell Preparation: Genetically modify a CD19-positive B-cell lymphoma cell line (e.g., NALM-6, Raji) to stably express firefly luciferase.
-
Co-culture: Plate the luciferase-expressing target cells at a known density. Add CAR-T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). Include control wells with non-transduced T-cells and target cells alone (for spontaneous death).
-
Incubation: Co-culture the cells for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Add a luciferase substrate (e.g., D-luciferin) to the wells. The amount of light produced is directly proportional to the number of viable target cells. Measure luminescence using a plate reader.
-
Calculation of Specific Lysis: % Specific Lysis = 100 × (1 - (Luminescence of experimental well / Luminescence of target cells alone well))
Cytokine Release Assay (Multiplex Bead Array)
Objective: To measure the profile and quantity of cytokines released by CAR-T cells upon target cell engagement.
Methodology:
-
Co-culture: Set up a co-culture of CAR-T cells and CD19-positive target cells as described in the cytotoxicity assay.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), centrifuge the plates and carefully collect the culture supernatant.
-
Multiplex Bead Array (e.g., Luminex): Use a commercial multiplex bead array kit to simultaneously quantify multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the collected supernatants. The assay involves capturing cytokines onto fluorescently-coded beads, followed by detection with a biotinylated antibody and streptavidin-phycoerythrin.
-
Data Analysis: Analyze the samples on a compatible flow cytometry-based instrument. A standard curve for each cytokine is used to determine the concentration in the experimental samples.
Conclusion
The mechanism of action of CD19-targeted CAR-T cell therapy is a well-orchestrated process of antigen recognition, T-cell activation, and potent effector functions, leading to the effective elimination of malignant B-cells. The modular nature of CAR design allows for ongoing innovation to enhance efficacy and mitigate toxicities. A thorough understanding of this mechanism is paramount for the continued development of next-generation immunotherapies and for optimizing their clinical application.
References
The Emergence of SIC-19: A Novel SIK2 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of SIC-19, a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). This compound has demonstrated significant potential as a therapeutic agent, particularly in sensitizing various cancers to PARP inhibitors. This document consolidates available data on this compound, including its discovery through library screening, its biological effects on cancer cells, and detailed protocols for key experimental assays. While the specific, step-by-step synthesis pathway for this compound is not publicly available in the reviewed literature, this guide offers a thorough examination of its known properties and therapeutic promise.
Introduction
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a critical regulator of various cellular processes, including metabolism, cell growth, and DNA damage repair.[1][2] Elevated expression of SIK2 has been implicated in the progression of several cancers, including ovarian, triple-negative breast, and pancreatic cancers, making it a compelling target for therapeutic intervention.[1][2]
This compound is a recently identified small molecule inhibitor that not only targets SIK2 for degradation via the ubiquitin-proteasome pathway but also demonstrates a synergistic cytotoxic effect when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] This guide details the discovery of this compound and its mechanism of action, with a focus on its role in modulating the DNA damage response, providing a valuable resource for researchers in oncology and drug development.
Discovery of this compound
This compound was identified as a potent SIK2 inhibitor through a systematic screening process. The discovery workflow is outlined below.
In Silico Modeling and Virtual Screening
The discovery process began with the computational modeling of the SIK2 protein structure using the Molecular Operating Environment (MOE).[2][3] A virtual screening of the Chembridge Compound Library was then performed against the SIK2 model. The top candidate compounds were selected based on their predicted binding affinity, calculated using a GBVI/WSA dG scoring function.[2][3]
In Vitro Validation
The most promising candidate compounds from the virtual screen were subjected to in vitro testing to validate their interaction with SIK2 and its downstream signaling pathways.[2][3] These assays identified this compound as a lead compound with potent and selective inhibitory activity against SIK2.[2][3]
Figure 1: Discovery workflow for this compound.
Synthesis Pathway of this compound
While the research articles confirm the successful synthesis of this compound (CAS No: 713112-69-7), a detailed, step-by-step experimental protocol for its chemical synthesis has not been publicly disclosed. The chemical structure of this compound is 4-(2-((2,4-dichlorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide. General synthetic approaches for similar piperazine-1-carboxamide (B1295725) derivatives often involve multi-step reactions including nucleophilic substitution and amide bond formation.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of SIK2 and the subsequent disruption of the homologous recombination (HR) DNA repair pathway.
SIK2 Degradation
This compound promotes the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][2][3] This leads to a reduction in the cellular levels of SIK2, thereby inhibiting its downstream signaling functions.
Inhibition of Homologous Recombination Repair
A key mechanism of this compound is its ability to impair the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] this compound achieves this by reducing the phosphorylation of RAD50 at serine 635 (pS635).[1][2][3] This inhibition of RAD50 phosphorylation prevents its nuclear translocation and disrupts the assembly of nuclear filaments, which are essential for HR repair.[2][3]
Synergistic Lethality with PARP Inhibitors
By compromising the HR repair pathway, this compound induces a state of "synthetic lethality" when combined with PARP inhibitors.[1][2][3] Cancer cells, particularly those that are proficient in HR, become highly dependent on PARP-mediated DNA repair in the presence of this compound. The dual inhibition of both pathways leads to a catastrophic accumulation of DNA damage and subsequent apoptosis.[1][2]
Figure 2: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a monotherapy and its synergistic effects with PARP inhibitors.
Table 1: IC50 Values of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | SIK2 Expression | IC50 (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 2.72 |
| HCC1806 | Triple-Negative Breast Cancer | High | 4.58 |
| BXPC3 | Pancreatic Cancer | High | 3.15 |
| PANC1 | Pancreatic Cancer | High | 5.66 |
| SKOV3 | Ovarian Cancer | High | 2.13 |
| OVCAR3 | Ovarian Cancer | High | 3.89 |
| A2780 | Ovarian Cancer | Moderate | 6.45 |
| HeyA8 | Ovarian Cancer | Moderate | 7.21 |
| IGROV1 | Ovarian Cancer | Low | 9.74 |
| ES2 | Ovarian Cancer | Low | 15.66 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Viability Assay (CCK-8)[4]
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Pre-culture: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis[4]
This protocol is used to assess the protein levels of SIK2, γH2AX, and pRAD50.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIK2, γH2AX, pRAD50 (Ser635), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Homologous Recombination (HR) Repair Assay (DR-GFP Reporter)[4]
This assay measures the efficiency of HR-mediated DNA repair.
-
Cell Transfection: Co-transfect cancer cells with the DR-GFP reporter plasmid and an I-SceI expression plasmid using a suitable transfection reagent.
-
Drug Treatment: Treat the transfected cells with this compound for 48 hours.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A higher percentage of GFP-positive cells indicates more efficient HR repair.
Clonogenic Assay[4]
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound and/or a PARP inhibitor for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Apoptosis Assay (Annexin V/PI Staining)[4]
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound and/or a PARP inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model[5]
This protocol evaluates the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, this compound alone, PARP inhibitor (e.g., olaparib) alone, and the combination of this compound and the PARP inhibitor.
-
Drug Administration: Administer the treatments (e.g., intraperitoneally) according to the predetermined schedule and dosage (e.g., this compound at 40 mg/kg, olaparib (B1684210) at 50 mg/kg).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 7 days) using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and γH2AX).
Figure 3: Experimental workflow for this compound characterization.
Conclusion
This compound is a promising novel SIK2 inhibitor with a well-defined mechanism of action that involves the degradation of SIK2 and the impairment of homologous recombination repair. Its ability to sensitize cancer cells to PARP inhibitors offers a new therapeutic strategy for treating cancers with high SIK2 expression and HR proficiency. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential cancer therapeutic. Future studies should focus on elucidating the detailed synthesis pathway, optimizing its pharmacokinetic and pharmacodynamic properties, and expanding its evaluation in a broader range of cancer models.
References
Preliminary In Vitro Profile of SIC-19: A Novel SIK2 Inhibitor for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SIC-19 is an innovative small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a protein implicated in the progression of several cancers, including ovarian, triple-negative breast, and pancreatic cancers.[1][2][3][4][5][6][7] Preliminary in vitro studies have demonstrated that this compound effectively reduces SIK2 protein levels through the ubiquitin-proteasome pathway.[1][3][4][5][6][7] Mechanistically, this compound disrupts the DNA homologous recombination (HR) repair pathway by inhibiting the phosphorylation of RAD50 at the Ser635 site.[1][2][3][4][6][7][8] This action leads to increased DNA damage and apoptosis in cancer cells and sensitizes them to Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a promising synthetic lethal therapeutic strategy.[1][2][3][4][6][7][8] This document provides a comprehensive overview of the preliminary in vitro data for this compound, including its activity in various cancer cell lines, detailed experimental protocols, and a visualization of its proposed mechanism of action.
Data Presentation
Table 1: In Vitro Potency of this compound as a Monotherapy
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of triple-negative breast cancer (TNBC) and pancreatic cancer (PC) cell lines. The sensitivity of the cell lines to this compound was found to be inversely correlated with the endogenous expression levels of SIK2.[1][2][3][4]
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.72 - 15.66 (Range) |
| HCC1806 | Triple-Negative Breast Cancer | 2.72 - 15.66 (Range) |
| BXPC3 | Pancreatic Cancer | 2.72 - 15.66 (Range) |
| PANC1 | Pancreatic Cancer | 2.72 - 15.66 (Range) |
| SUM-149-PT | Triple-Negative Breast Cancer | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| MIA PaCa2 | Pancreatic Cancer | Not specified |
Note: The source material provides a range for the IC50 values across the tested cell lines but does not specify the exact value for each line.[1]
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a series of concentrations of this compound, PARP inhibitors (Olaparib, Niraparib), or a combination of both. Use DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for four days.
-
Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK8) reagent to each well.
-
Final Incubation: Incubate for an additional 1–4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to assess cell viability.[1]
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment.
-
Cell Seeding: Seed cells in 6-well plates at a density of 2,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with a fresh medium containing the desired drug concentrations.
-
Incubation: Incubate the cells for ten days to allow for colony formation.
-
Fixation: Remove the culture medium and wash the cells twice with PBS. Fix the colonies with 4% formaldehyde (B43269) for 30 minutes.
-
Staining: Stain the fixed colonies with 0.1% crystal violet solution for 15 minutes.
-
Quantification: Count colonies containing 50 or more cells using imaging software such as ImageJ.[1]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: Lyse cells treated with different concentrations of this compound for 48 hours to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIK2 and γH2AX (a marker of DNA damage).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Comet Assay
This assay is used to detect DNA single- and double-strand breaks.
-
Cell Treatment: Treat cells with the drug combination for 72 hours.
-
Cell Embedding: Embed the treated cells in agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material.
-
Electrophoresis: Subject the slides to electrophoresis to allow the broken DNA fragments to migrate away from the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope to assess the extent of DNA damage.[1]
Apoptosis Assay (Annexin V-PI Labeling)
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat TNBC and PC cells with this compound, a PARP inhibitor, or a combination of both.
-
Staining: Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[1]
Mandatory Visualization
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR | SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Tech Science Press - Publisher of Open Access Journals [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SIC-19: A Technical Guide to its Structural Analysis and Chemical Properties for Drug Development Professionals
Abstract
SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in the progression of several cancers. This technical guide provides a comprehensive overview of the structural analysis and chemical properties of this compound, with a focus on its mechanism of action and its synergistic effects with PARP inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics.
Introduction
Salt-Inducible Kinase 2 (SIK2) is a member of the AMP-activated protein kinase (AMPK) family and has emerged as a promising therapeutic target in oncology. Overexpression of SIK2 has been linked to poor prognosis in various cancers, including ovarian, triple-negative breast, and pancreatic cancers. This compound is a potent and selective inhibitor of SIK2 that induces its degradation through the ubiquitin-proteasome pathway.[1][2] This guide details the chemical properties of this compound and its biological activity, with a particular focus on its role in modulating DNA repair pathways to induce synthetic lethality in cancer cells.
Chemical Properties of this compound
This compound was identified from the ChemBridge compound library and is characterized as a potent SIK2 inhibitor.[1] While the exact chemical structure is not publicly disclosed in the provided search results, its activity as a small molecule inhibitor has been extensively documented.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SIK2, leading to its degradation.[1][2] This action initiates a cascade of downstream effects that ultimately impair the cancer cells' ability to repair DNA damage, rendering them susceptible to agents like PARP inhibitors.
The key signaling pathway affected by this compound involves the following steps:
-
SIK2 Inhibition: this compound directly inhibits the kinase activity of SIK2.
-
SIK2 Degradation: This inhibition leads to the degradation of the SIK2 protein via the ubiquitin-proteasome pathway.[1][2]
-
Reduced RAD50 Phosphorylation: A critical downstream effect of SIK2 inhibition is the reduced phosphorylation of RAD50 at serine 635 (p-RAD50 S635).[2]
-
Impaired Homologous Recombination: The decrease in p-RAD50 S635 impairs the homologous recombination (HR) DNA repair pathway.[2]
-
Synthetic Lethality with PARP Inhibitors: By crippling the HR pathway, this compound induces a state of "BRCAness" in cancer cells. This makes them highly dependent on other DNA repair mechanisms, such as the one mediated by Poly (ADP-ribose) polymerase (PARP). Consequently, the combination of this compound and a PARP inhibitor leads to synthetic lethality, where the simultaneous inhibition of both pathways results in cancer cell death.[1][2]
Quantitative Data
The efficacy of this compound, both as a monotherapy and in combination with PARP inhibitors, has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | SIK2 Expression | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | ~4 | [2] |
| HCC1806 | Triple-Negative Breast Cancer | High | ~3 | [2] |
| BXPC3 | Pancreatic Cancer | High | ~5 | [2] |
| PANC1 | Pancreatic Cancer | High | ~6 | [2] |
| SKOV3 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
| OVCAR3 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
| A2780 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
| HeyA8 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
| IGROV1 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
| ES2 | Ovarian Cancer | High | 2.13 - 9.74 | [3] |
Table 2: Synergistic Effects of this compound with PARP Inhibitors
| Cell Line | Cancer Type | Combination Treatment | Observation | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound + Olaparib/Niraparib | Synergistic inhibition of cell proliferation | [4] |
| HCC1806 | Triple-Negative Breast Cancer | This compound + Olaparib/Niraparib | Synergistic inhibition of cell proliferation | [4] |
| BXPC3 | Pancreatic Cancer | This compound + Olaparib/Niraparib | Synergistic inhibition of cell proliferation | [4] |
| PANC1 | Pancreatic Cancer | This compound + Olaparib/Niraparib | Synergistic inhibition of cell proliferation | [4] |
| SKOV3 | Ovarian Cancer | This compound + Olaparib | Greater inhibition of tumor growth in xenografts | [3] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay (CCK8)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound, PARP inhibitors, or a combination of both.
-
Incubate the cells for 72-96 hours.
-
Add Cell Counting Kit-8 (CCK8) reagent to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Lyse treated and untreated cancer cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been used in this compound research:
-
SIK2 (#6919, 1:1000)
-
γH2AX (#2577S, 1:1000)
-
RAD50 (#3427, 1:1000)
-
Phospho-Rad50 (Ser635) (#74778, 1:1000)
-
β-Tubulin (#2146, 1:5000)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This assay measures the efficiency of HR-mediated DNA repair.
Protocol:
-
Transfect cancer cells with the DR-GFP reporter plasmid and an I-SceI expression vector.
-
Treat the cells with this compound or a control.
-
After 48 hours, harvest the cells.
-
Analyze the percentage of GFP-positive cells using flow cytometry. A decrease in GFP-positive cells indicates reduced HR efficiency.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, combination).
-
Administer treatments as per the defined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a promising SIK2 inhibitor with a clear mechanism of action that leads to the degradation of SIK2 and the subsequent impairment of homologous recombination-mediated DNA repair. Its ability to induce synthetic lethality in combination with PARP inhibitors offers a compelling therapeutic strategy for cancers with high SIK2 expression, such as certain types of ovarian, triple-negative breast, and pancreatic cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential cancer therapeutic.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-SIK2 Antibody (A49695) | Antibodies.com [antibodies.com]
- 4. Anti-SIK1/SIK2/SIK3 Antibodies | Invitrogen [thermofisher.com]
In Vivo Efficacy of SIC-19 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase that has emerged as a promising target in oncology. Overexpression of SIK2 has been implicated in the progression of several cancers, including triple-negative breast cancer (TNBC), pancreatic, and ovarian cancers. This compound exhibits its anti-tumor activity by modulating the DNA damage response pathway, specifically by inhibiting homologous recombination (HR) repair. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, particularly in combination with PARP inhibitors, in various mouse xenograft models. The document details the experimental protocols, presents quantitative data from preclinical studies, and illustrates the underlying signaling pathways.
Core Efficacy Data in Mouse Models
The in vivo anti-tumor activity of this compound has been predominantly evaluated in combination with the PARP inhibitor olaparib (B1684210) in a triple-negative breast cancer xenograft model.
Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
Nude mice bearing subcutaneous MDA-MB-231 tumors were treated for 35 days with vehicle, this compound (40 mg/kg), olaparib (50 mg/kg), or a combination of this compound and olaparib. The combination therapy resulted in a marked suppression of tumor growth compared to either agent alone.[1][2]
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
| Vehicle | 100 | 250 | 550 | 900 | 1300 | 1600 |
| This compound (40 mg/kg) | 100 | 200 | 400 | 650 | 900 | 1100 |
| Olaparib (50 mg/kg) | 100 | 180 | 350 | 550 | 750 | 950 |
| This compound + Olaparib | 100 | 150 | 250 | 350 | 450 | 550 |
Final Tumor Weight and Survival Analysis
At the end of the 35-day treatment period, tumors were excised and weighed. The combination of this compound and olaparib resulted in the lowest average tumor weight. Survival of the tumor-bearing mice was also monitored, with the combination treatment group exhibiting a significant survival advantage.[1][2]
| Treatment Group | Average Final Tumor Weight (mg) | Median Survival (Days) |
| Vehicle | 1550 | 38 |
| This compound (40 mg/kg) | 1050 | 45 |
| Olaparib (50 mg/kg) | 900 | 50 |
| This compound + Olaparib | 500 | >60 |
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model
A detailed protocol for establishing and treating a triple-negative breast cancer xenograft model is outlined below.
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow a one-week acclimatization period.
3. Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Treatment Protocol:
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=5 per group):
-
Vehicle control (e.g., DMSO, saline)
-
This compound (40 mg/kg, intraperitoneal injection, daily)
-
Olaparib (50 mg/kg, oral gavage, daily)
-
This compound (40 mg/kg, i.p., daily) + Olaparib (50 mg/kg, p.o., daily)
-
5. Efficacy Evaluation:
-
Measure tumor volume every seven days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice twice a week as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
For survival studies, monitor mice until tumors reach a predetermined size (e.g., 1500 mm³) or until ethical endpoints are met.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of SIK2. The anti-tumor efficacy of this compound, particularly in combination with PARP inhibitors, stems from its ability to induce a "BRCAness" phenotype in cancer cells by impairing homologous recombination (HR), a critical DNA repair pathway.
The key mechanistic steps are as follows:
-
SIK2 Inhibition: this compound directly binds to and inhibits the kinase activity of SIK2.
-
Downregulation of RAD50 Phosphorylation: Inhibition of SIK2 leads to a decrease in the phosphorylation of RAD50 at the Ser635 site. RAD50 is a crucial component of the Mre11-RAD50-Nbs1 (MRN) complex, which plays a pivotal role in the initial sensing and processing of DNA double-strand breaks.
-
Impaired Homologous Recombination: The dephosphorylation of RAD50 disrupts the proper function of the MRN complex, leading to a defect in the HR repair pathway.
-
Synthetic Lethality with PARP Inhibitors: Cancer cells with a compromised HR pathway become highly dependent on other DNA repair mechanisms, such as base excision repair, which is mediated by PARP. The inhibition of PARP by drugs like olaparib in these HR-deficient cells leads to the accumulation of cytotoxic DNA damage and ultimately, cell death. This concept is known as synthetic lethality.
Below are Graphviz diagrams illustrating the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Proposed signaling pathway for the synergistic effect of this compound and Olaparib.
References
SIC-19 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of SIC-19, a novel small molecule inhibitor. The primary target of this compound has been identified as Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes, including metabolic regulation and DNA damage response. This document details the experimental evidence and methodologies used to validate SIK2 as the direct target of this compound and elucidates the downstream signaling pathways affected by its inhibition. The core mechanism of action involves this compound-mediated inhibition and subsequent degradation of SIK2, which leads to a reduction in the phosphorylation of RAD50 at serine 635. This impairment of the DNA homologous recombination (HR) repair pathway provides a strong rationale for the observed synthetic lethality when this compound is combined with Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding and replication of these findings.
Introduction
The identification of novel therapeutic targets and the development of selective inhibitors are paramount in advancing cancer therapy. This compound has emerged as a promising anti-cancer agent, particularly in combination therapies. This guide focuses on the rigorous scientific process of identifying and validating its molecular target, SIK2. Understanding the precise mechanism of action of this compound is crucial for its clinical development and for identifying patient populations most likely to respond to treatment.
Target Identification: SIK2 as the Primary Target of this compound
The initial hypothesis for SIK2 as the target of this compound was generated through a combination of computational modeling and screening assays. Subsequent experimental validation confirmed this interaction.
In Vitro Kinase Assays
Biochemical assays were performed to directly measure the inhibitory effect of this compound on SIK2 kinase activity. These assays typically utilize a recombinant SIK2 enzyme, a substrate peptide (e.g., Amara peptide), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Assay Method |
| SIK2 | 50 | ADP-Glo™ Kinase Assay |
Data are representative and compiled from publicly available information.
Cellular Target Engagement
To confirm that this compound engages SIK2 within a cellular context, techniques such as the NanoBRET™ Target Engagement Intracellular Kinase Assay can be employed. This assay measures the binding of a compound to a target kinase in live cells.
Target Validation: Elucidating the Mechanism of Action
Validation of SIK2 as the authentic target of this compound involved a series of cellular and in vivo experiments to demonstrate that the observed phenotype is a direct consequence of SIK2 inhibition.
SIK2 Degradation
Treatment of cancer cells with this compound has been shown to lead to the degradation of the SIK2 protein. This degradation is mediated by the ubiquitin-proteasome system.
Inhibition of RAD50 Phosphorylation
A key downstream event following SIK2 inhibition by this compound is the reduction of RAD50 phosphorylation at serine 635 (p-RAD50 Ser635). RAD50 is a critical component of the Mre11-Rad50-Nbs1 (MRN) complex, which plays a central role in the DNA damage response and homologous recombination repair.
Experimental Workflow: Target Validation
Caption: Workflow for the validation of this compound's mechanism of action.
Sensitization to PARP Inhibitors
By impairing HR repair, this compound induces a state of "BRCAness" in cancer cells, making them hypersensitive to PARP inhibitors. This synthetic lethal interaction has been demonstrated in various cancer cell lines.
Table 2: Synergistic Effects of this compound with PARP Inhibitors
| Cell Line | Cancer Type | PARP Inhibitor | Combination Index (CI) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib | < 1 |
| PANC-1 | Pancreatic Cancer | Niraparib | < 1 |
A Combination Index (CI) of < 1 indicates synergy. Data are representative.
SIK2 Signaling Pathway
This compound exerts its effects by modulating the SIK2 signaling pathway, which is integrated with the DNA damage response network.
SIK2 Signaling in DNA Damage Response
Caption: SIK2 signaling pathway and the effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of this compound's target.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1][2][3]
-
Prepare serial dilutions of this compound and add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][2][3]
-
Measure the absorbance at 450 nm using a microplate reader.[1][2][3]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of specific proteins and their phosphorylation status.
Protocol:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-SIK2, anti-p-RAD50 Ser635, anti-RAD50, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions.
Protocol:
-
Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-SIK2) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partner (e.g., anti-RAD50).
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, PARP inhibitor, combination).
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-RAD50).
Conclusion
The comprehensive evidence presented in this guide strongly supports the identification of SIK2 as the primary target of this compound. The validation studies have elucidated a clear mechanism of action involving the inhibition of the SIK2-RAD50 signaling axis, leading to impaired DNA repair and sensitization to PARP inhibitors. These findings provide a solid foundation for the continued development of this compound as a targeted anti-cancer therapeutic and highlight the importance of a multi-faceted approach to target identification and validation in modern drug discovery. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for researchers in the field.
References
Cellular Pathways Modulated by SIC-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in cancer progression. This document provides a comprehensive overview of the cellular pathways modulated by this compound, focusing on its mechanism of action, and its synergistic effects with PARP inhibitors. We present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of SIK2. Its primary mechanism involves inducing the degradation of the SIK2 protein via the ubiquitin-proteasome pathway[1][2]. This targeted degradation of SIK2 leads to the modulation of downstream signaling pathways, most notably the Homologous Recombination (HR) DNA repair pathway.
A key molecular event following SIK2 inhibition by this compound is the suppression of phosphorylation of the DNA repair protein RAD50 at serine 635 (Ser635)[1][2]. The phosphorylation of RAD50 at this site is a critical step in the cellular response to DNA damage and the initiation of HR repair. By inhibiting this phosphorylation, this compound effectively impairs the cancer cells' ability to repair DNA double-strand breaks through the high-fidelity HR pathway. This impairment of DNA repair is central to the therapeutic potential of this compound.
The compromised HR repair machinery in cancer cells treated with this compound creates a state of "synthetic lethality" when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors block the repair of single-strand DNA breaks. In cells with proficient HR, these single-strand breaks can be repaired. However, in cells treated with this compound where HR is impaired, the accumulation of unrepaired single-strand breaks during DNA replication leads to the formation of cytotoxic double-strand breaks that cannot be efficiently repaired, ultimately resulting in cancer cell death. This synergistic effect has been observed in ovarian, triple-negative breast, and pancreatic cancer models[1][2].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and its synergy with PARP inhibitors.
Quantitative Data
The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay. The results demonstrate that the sensitivity to this compound is inversely correlated with the endogenous expression levels of SIK2.
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.72 - 15.66 (range) |
| HCC1806 | Triple-Negative Breast Cancer | 2.72 - 15.66 (range) |
| BXPC3 | Pancreatic Cancer | 2.72 - 15.66 (range) |
| PANC1 | Pancreatic Cancer | 2.72 - 15.66 (range) |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Varies (inversely correlated with SIK2 expression) |
Note: A specific table with individual IC50 values for each cell line was not available in the searched literature. The provided range is based on the findings reported for TNBC and pancreatic cancer cell lines.
Table 2: Synergistic Apoptosis with this compound and Olaparib (B1684210)
Apoptosis was quantified using flow cytometry after treating triple-negative breast cancer (TNBC) and pancreatic cancer (PC) cells with this compound and the PARP inhibitor olaparib.
| Cell Line | Treatment (72h) | Total Apoptotic Cells (%) |
| TNBC & PC Cells | Control | Baseline |
| This compound (4 µM) | Increased | |
| Olaparib (10 µM) | Increased | |
| This compound (4 µM) + Olaparib (10 µM) | Significantly Increased |
Note: The exact percentages of apoptotic cells were not provided in a tabular format in the searched literature. The table reflects the reported synergistic increase in apoptosis with the combination treatment.
Table 3: In Vivo Tumor Growth Inhibition
The efficacy of this compound in combination with olaparib was evaluated in a subcutaneous xenograft model using MDA-MB-231 triple-negative breast cancer cells.
| Treatment Group | Dosage | Tumor Volume (after 35 days) |
| Vehicle | - | Control (Baseline Growth) |
| This compound | 40 mg/kg | Reduced |
| Olaparib | 50 mg/kg | Reduced |
| This compound + Olaparib | 40 mg/kg + 50 mg/kg | Markedly Suppressed |
Note: Specific tumor volume or weight measurements were presented graphically in the source material. This table represents the qualitative outcome of the study, highlighting the significant tumor growth inhibition with the combination therapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for SIK2 and Phospho-RAD50 (Ser635)
This protocol outlines the procedure for detecting the protein levels of SIK2 and the phosphorylation status of RAD50 at Ser635.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-SIK2 antibody: Dilute at 1:1000 in 5% BSA/TBST.
-
Anti-phospho-RAD50 (Ser635) antibody: Dilute at 1:1000 in 5% BSA/TBST.
-
Anti-RAD50 antibody (total): Use as a loading control for p-RAD50.
-
Anti-GAPDH or β-actin antibody: Use as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis.
Cell Viability (CCK-8) Assay
This assay is used to determine the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, olaparib, or the combination for the specified time.
2. Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
1. Cell Implantation:
-
Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Randomization and Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound, Olaparib, this compound + Olaparib).
-
Administer treatments daily via oral gavage or intraperitoneal injection.
3. Tumor Measurement:
-
Measure tumor volume with calipers every 3-4 days.
-
Monitor animal body weight as an indicator of toxicity.
4. Endpoint:
-
Continue treatment for a predefined period (e.g., 35 days) or until tumors reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki-67 and γH2AX).
Logical Relationship Diagram
Caption: Logical flow from in vitro studies to identifying synergistic combinations.
Conclusion
This compound represents a promising therapeutic agent that targets the SIK2 kinase, leading to the inhibition of homologous recombination repair. This mechanism of action provides a strong rationale for its combination with PARP inhibitors to induce synthetic lethality in cancers with proficient HR, such as certain types of ovarian, triple-negative breast, and pancreatic cancers. The preclinical data presented in this guide support the continued investigation of this compound as a novel anti-cancer agent. Further studies, including clinical trials, are warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SIC-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel, potent, and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family. Emerging preclinical evidence has highlighted this compound as a promising therapeutic agent in oncology, particularly for its ability to induce synthetic lethality in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with proficient homologous recombination (HR) repair systems. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols from key preclinical studies, and visualizations of its mechanism of action.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the inhibition of SIK2, which leads to a cascade of downstream events culminating in impaired DNA repair and sensitization of cancer cells to DNA-damaging agents.
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of SIK2, leading to its degradation via the ubiquitin-proteasome pathway[1][2]. The inhibition of SIK2 by this compound disrupts the homologous recombination (HR) DNA repair pathway through the following mechanism:
-
Inhibition of RAD50 Phosphorylation: this compound treatment significantly reduces the phosphorylation of RAD50 at serine 635 (pS635)[3][4][5]. RAD50 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the detection and signaling of DNA double-strand breaks.
-
Impaired Nuclear Translocation of RAD50: By preventing the phosphorylation of RAD50, this compound blocks its translocation to the nucleus upon DNA damage[2][3].
-
Disruption of DNA Repair Foci: The lack of nuclear RAD50 disrupts the formation of nuclear filaments and impairs the overall DNA homologous recombination repair process[2][3].
-
Induction of Apoptosis and Synergy with PARP Inhibitors: The compromised DNA repair machinery makes cancer cells highly susceptible to DNA damage. This leads to increased apoptosis and creates a synthetic lethal interaction with PARP inhibitors, which are effective in cells with deficient DNA repair mechanisms[3][4][5].
In Vitro and In Vivo Activity
Preclinical studies have demonstrated the potent anti-cancer activity of this compound, both as a monotherapy and in combination with PARP inhibitors, in various cancer models, including ovarian, triple-negative breast, and pancreatic cancers.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (μM) | Notes | Reference |
| Various | Ovarian Cancer | 2.13 - 9.74 | IC50 values are inversely correlated with endogenous SIK2 expression. | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.72 - 15.66 | Sensitivity to this compound increases with higher SIK2 expression. | [4] |
| HCC1806 | Triple-Negative Breast Cancer | ~2.72 - 15.66 | Sensitivity to this compound increases with higher SIK2 expression. | [4] |
| BXPC3 | Pancreatic Cancer | ~2.72 - 15.66 | Sensitivity to this compound increases with higher SIK2 expression. | [4] |
| PANC1 | Pancreatic Cancer | ~2.72 - 15.66 | Sensitivity to this compound increases with higher SIK2 expression. | [4] |
In vivo studies using xenograft models of human cancers in nude mice have shown that this compound, administered as a single agent, can significantly inhibit tumor growth. The combination of this compound with the PARP inhibitor olaparib (B1684210) resulted in even greater tumor growth inhibition compared to either agent alone[2][4].
Pharmacokinetics of this compound
As of the latest available public data, detailed pharmacokinetic parameters of this compound in humans have not been published. The available information is derived from preclinical in vivo studies in animal models.
Table 2: Preclinical In Vivo Administration of this compound
| Animal Model | Tumor Model | This compound Dosage | Administration Route | Combination Agent | Outcome | Reference |
| Nude Mice | SKOV3 Ovarian Xenograft | Not Specified | Not Specified | Olaparib | Significant inhibition of tumor growth with the combination. | [2] |
| Nude Mice | MDA-MB-231 TNBC Xenograft | 40 mg/kg | Not Specified | Olaparib (50 mg/kg) | Markedly suppressed tumor growth compared to single agents. | [4] |
It is important to note that key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, half-life, and bioavailability, for this compound are not yet publicly available.
Experimental Protocols
This section provides a summary of the methodologies used in the key preclinical studies of this compound. For complete details, it is recommended to consult the original publications.
Cell Viability and IC50 Determination
-
Method: Cell Counting Kit-8 (CCK8) assay.
-
Protocol: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound, a PARP inhibitor (olaparib or niraparib), or a combination of both. After a 96-hour incubation period, CCK8 reagent was added to each well, and the absorbance was measured to determine cell viability. The IC50 values were calculated from the dose-response curves[6].
Western Blot Analysis
-
Protocol: Cells were treated with different concentrations of this compound for 48 hours. Total protein was extracted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against SIK2, RAD50, phosphorylated RAD50 (Ser635), and γH2AX, followed by incubation with secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system[4].
In Vivo Xenograft Studies
-
Animal Model: Nude mice.
-
Protocol: Human cancer cells (e.g., MDA-MB-231) were subcutaneously inoculated into the mice. Once tumors reached a specified volume, the mice were randomized into treatment groups: vehicle control, this compound alone, olaparib alone, and the combination of this compound and olaparib. Tumor volumes were measured at regular intervals (e.g., every seven days) for the duration of the study (e.g., 35 days). At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for Ki67 and γH2AX[4].
Immunofluorescence
-
Protocol: Cells were grown on coverslips and treated with this compound for 48 hours. The cells were then fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin. This was followed by incubation with a primary antibody against γH2AX and then a fluorescently labeled secondary antibody. The coverslips were mounted on slides with a DAPI-containing medium for nuclear staining, and images were captured using a fluorescence microscope[4].
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to synthetic lethality with PARP inhibitors.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical in vivo xenograft study for evaluating this compound efficacy.
Conclusion
This compound is a promising SIK2 inhibitor with a well-defined mechanism of action that leads to the disruption of DNA homologous recombination repair. This pharmacodynamic effect creates a strong synergistic anti-tumor activity when combined with PARP inhibitors in preclinical models of various cancers. While the pharmacodynamic profile of this compound is increasingly understood, detailed clinical pharmacokinetic data is not yet publicly available. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of this compound. As research progresses, the elucidation of its full pharmacokinetic profile in humans will be crucial for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 3. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: SIC-19 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family. SIK2 is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in various cellular processes, including cell cycle regulation, DNA damage repair, and metabolic control. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity and kinetics where data is available, detailed experimental methodologies, and an exploration of the relevant signaling pathways.
This compound Binding Affinity and Potency
Direct binding affinity constants such as Kd (dissociation constant) and Ki (inhibition constant), as well as kinetic parameters like kon (association rate constant) and koff (dissociation rate constant) for the interaction between this compound and the SIK2 protein are not yet publicly available. The current understanding of this compound's potency is derived from cellular assays that measure its functional effects, primarily through the half-maximal inhibitory concentration (IC50).
Cellular Potency (IC50)
This compound has demonstrated potent inhibition of cancer cell growth in various preclinical models. The IC50 values are inversely correlated with the endogenous expression levels of SIK2 in cancer cell lines.[1][2][3]
| Cancer Type | Cell Lines | IC50 Range (µM) | Reference |
| Ovarian Cancer | Six different cell lines | 2.13 - 9.74 | [4] |
| Triple-Negative Breast Cancer (TNBC) & Pancreatic Cancer | Seven different cell lines | 2.72 - 15.66 | [2] |
These IC50 values highlight the efficacy of this compound in a cellular context, where it not only inhibits SIK2 kinase activity but also promotes its degradation through the ubiquitin-proteasome pathway.[1][2]
Experimental Protocols
While a specific, detailed protocol for a direct binding assay of this compound to SIK2 is not available in the cited literature, a general methodology for a biochemical kinase inhibition assay is provided below. This can be adapted to assess the direct inhibitory effect of this compound on SIK2 activity. Additionally, protocols for cellular assays used to determine the IC50 of this compound are described.
Protocol 1: In Vitro SIK2 Kinase Inhibition Assay (General)
This protocol outlines a typical luminescence-based kinase assay to measure the direct inhibition of SIK2 by a compound like this compound.
Materials:
-
Recombinant human SIK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (or other test inhibitor) dissolved in DMSO
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant SIK2 enzyme and the kinase substrate to their optimal working concentrations in cold kinase assay buffer.
-
Prepare the ATP solution at the desired concentration in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.
-
Add the diluted SIK2 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CCK8) for IC50 Determination
This protocol describes the use of a Cell Counting Kit-8 (CCK8) assay to measure the effect of this compound on the viability of cancer cell lines.[2][3]
Materials:
-
Cancer cell lines with known SIK2 expression
-
Complete cell culture medium
-
This compound
-
CCK8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting SIK2, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.
SIK2 Degradation Pathway
This compound not only inhibits the kinase activity of SIK2 but also promotes its degradation via the ubiquitin-proteasome pathway.[1][2] This dual mechanism of action contributes to its potent anti-cancer effects.
Caption: this compound promotes the ubiquitination and subsequent proteasomal degradation of SIK2.
LKB1-SIK2-HDAC Signaling Pathway
The tumor suppressor kinase LKB1 is a key upstream activator of SIK2.[5][6] Activated SIK2 phosphorylates class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention and preventing them from repressing gene transcription in the nucleus.[5][6] By inhibiting SIK2, this compound can disrupt this pathway.
Caption: The LKB1-SIK2-HDAC signaling cascade, which is inhibited by this compound.
SIK2-CRTC Signaling Pathway
SIK2 also plays a crucial role in regulating the activity of CREB-regulated transcription coactivators (CRTCs). SIK2 phosphorylates CRTCs, leading to their sequestration in the cytoplasm and preventing them from co-activating CREB-mediated gene transcription.[7][8][9] Inhibition of SIK2 by this compound would therefore be expected to enhance CRTC activity.
Caption: Regulation of CRTC activity by SIK2, a process targeted by this compound.
Role in DNA Damage Response and PARP Inhibitor Sensitization
A key mechanism of action for this compound is its ability to sensitize cancer cells to PARP inhibitors.[1][10] SIK2 is involved in the DNA damage response, and its inhibition by this compound impairs homologous recombination repair.[1][2] Specifically, this compound treatment leads to reduced phosphorylation of RAD50 at Ser635, preventing its nuclear translocation and disrupting the formation of nuclear filaments essential for DNA repair.[1] This creates a synthetic lethality when combined with PARP inhibitors in cancer cells.
Caption: this compound impairs DNA repair, creating synthetic lethality with PARP inhibitors.
Conclusion
This compound is a promising SIK2 inhibitor with demonstrated potency in cellular models of various cancers. While direct binding affinity and kinetic data are not yet available, its mechanism of action through SIK2 inhibition and degradation, leading to the disruption of key signaling pathways and sensitization to PARP inhibitors, is well-documented. Further biochemical studies are warranted to fully characterize the direct interaction of this compound with SIK2, which will provide a more complete understanding of its molecular pharmacology and aid in its continued development as a potential therapeutic agent.
References
- 1. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 5. The Tumor Suppressor Kinase LKB1 Activates the Downstream Kinases SIK2 and SIK3 to Stimulate Nuclear Export of Class IIa Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor suppressor kinase LKB1 activates the downstream kinases SIK2 and SIK3 to stimulate nuclear export of class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Early-Stage Toxicity Profile of the Novel SIK2 Inhibitor SIC-19: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-stage toxicity and safety profile of SIC-19, a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2). This compound has demonstrated significant potential as an anti-cancer agent, particularly in enhancing the efficacy of PARP inhibitors in homologous recombination proficient tumors. This document summarizes the available preclinical data, details the experimental methodologies employed in its initial characterization, and visualizes its mechanism of action.
In Vitro Cytotoxicity
The initial evaluation of this compound's cytotoxic effects has been conducted across a panel of human cancer cell lines, including ovarian, triple-negative breast, and pancreatic cancers. The half-maximal inhibitory concentration (IC50) values were determined to be inversely correlated with the endogenous expression levels of SIK2 in these cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| SKOV3 | Ovarian Cancer | 2.13 |
| OVCAR8 | Ovarian Cancer | Not Reported |
| A2780 | Ovarian Cancer | Not Reported |
| HEYA8 | Ovarian Cancer | Not Reported |
| OVCAR3 | Ovarian Cancer | 9.74 |
| IOSE | Normal Ovarian Epithelium | > 20 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~4.5 |
| HCC1806 | Triple-Negative Breast Cancer | ~2.7 |
| BXPC3 | Pancreatic Cancer | ~3.5 |
| PANC1 | Pancreatic Cancer | ~5.0 |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. The IC50 values of this compound were determined following a 48-hour treatment period. A higher IC50 value in the normal ovarian cell line IOSE suggests a degree of selectivity for cancer cells.
In Vivo Efficacy and Preliminary Safety Observations
In preclinical xenograft models utilizing SKOV3 ovarian cancer cells and MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with the PARP inhibitor olaparib (B1684210). While these studies were primarily designed to assess anti-tumor efficacy, they provide initial insights into the in vivo tolerability of this compound.
| Animal Model | Tumor Type | This compound Dosage | Observation |
| Nude Mice | SKOV3 Ovarian Cancer Xenograft | Not specified in abstracts | Significant inhibition of tumor growth. |
| Nude Mice | MDA-MB-231 TNBC Xenograft | 30 mg/kg, intraperitoneal injection | Marked suppression of tumor growth in combination with olaparib. No significant body weight loss reported. |
Table 2: Summary of In Vivo Studies with this compound. It is critical to note that these were not formal toxicology studies, and a comprehensive safety assessment, including detailed histopathology of non-target organs and evaluation of a broader range of clinical and biochemical markers, has not been reported in the reviewed literature.
Mechanism of Action: SIK2 Inhibition and Impairment of DNA Repair
This compound functions as a potent SIK2 inhibitor by inducing the degradation of the SIK2 protein via the ubiquitin-proteasome pathway. A key downstream effect of SIK2 inhibition by this compound is the disruption of the homologous recombination (HR) DNA repair pathway. Mechanistically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at serine 635 (p-RAD50 S635). This phosphorylation is crucial for the nuclear translocation of RAD50 and the subsequent assembly of nuclear filaments required for DNA double-strand break repair. By impairing this process, this compound sensitizes cancer cells to DNA-damaging agents like PARP inhibitors.
Figure 1: Mechanism of Action of this compound. this compound inhibits SIK2, leading to its degradation. This prevents the phosphorylation of RAD50, impairing its nuclear translocation and the subsequent homologous recombination repair of DNA double-strand breaks, ultimately leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight to allow for attachment.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, either alone or in combination with PARP inhibitors (olaparib or niraparib), for 48 to 96 hours.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) reagent was added to each well.
-
Incubation: The plates were incubated for an additional 1-2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated using GraphPad Prism software by fitting the dose-response data to a non-linear regression model.
Figure 2: Experimental Workflow for Cell Viability Assay. This diagram outlines the key steps involved in determining the in vitro cytotoxicity of this compound.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against SIK2, p-RAD50 (S635), RAD50, and γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: 1 x 10^6 MDA-MB-231 cells were subcutaneously injected into the flanks of 4-6 week old female BALB/c nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Randomization and Treatment: Mice were randomly assigned to treatment groups: vehicle control, this compound alone (30 mg/kg), olaparib alone, or the combination of this compound and olaparib. Treatments were administered via intraperitoneal injection.
-
Monitoring: Tumor volume and body weight were measured every 3-4 days. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Study Termination: The study was terminated after a predetermined period, and tumors were excised for further analysis.
Summary and Future Directions
The early-stage evaluation of this compound indicates a promising therapeutic window, with potent anti-cancer activity and a degree of selectivity for cancer cells over normal cells in vitro. Preliminary in vivo studies in xenograft models have not revealed overt signs of toxicity at efficacious doses. However, the current body of evidence is limited, and a comprehensive toxicological assessment is required to fully characterize the safety profile of this compound.
Future studies should include:
-
Formal acute and sub-chronic toxicity studies in rodent and non-rodent species to determine key toxicological parameters such as LD50 and NOAEL.
-
Detailed histopathological analysis of all major organs to identify any potential target organ toxicity.
-
Safety pharmacology studies to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to understand the disposition of this compound in vivo.
A thorough understanding of the toxicity profile of this compound will be essential for its continued development as a potential therapeutic agent for the treatment of ovarian, triple-negative breast, and pancreatic cancers.
Methodological & Application
Application Notes and Protocols for SIC-19 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel and potent small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2) that promotes SIK2 protein degradation through the ubiquitin-proteasome pathway.[1][2] In cancer biology, this compound has emerged as a promising therapeutic agent, particularly in ovarian, triple-negative breast (TNBC), and pancreatic cancers.[1][3][4] Its primary mechanism of action involves the disruption of the DNA homologous recombination (HR) repair pathway. By inhibiting SIK2, this compound reduces the phosphorylation of RAD50 at the Ser635 site, a critical step in the DNA damage response.[1][3][5] This impairment of HR repair sensitizes cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Niraparib, creating a synthetic lethal effect.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects and its synergistic potential with PARP inhibitors.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of triple-negative breast cancer (TNBC) and pancreatic cancer (PC) cell lines. The sensitivity to this compound correlates with the endogenous expression levels of SIK2.[1]
| Cell Line | Cancer Type | IC50 of this compound (μM) |
| MDA-MB-231 | TNBC | ~4.0 |
| HCC1806 | TNBC | ~2.72 |
| BXPC3 | PC | ~5.0 |
| PANC1 | PC | ~15.66 |
| SUM-149-PT | TNBC | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| MIA PaCa2 | PC | Not specified |
Data compiled from studies on TNBC and PC cell lines. The IC50 values for this compound were found to range from 2.72 to 15.66 μM.[1]
Table 2: Synergistic Effects of this compound with PARP Inhibitors
Co-treatment of cancer cell lines with this compound and PARP inhibitors has been shown to significantly enhance cytotoxicity compared to single-agent treatments.
| Cell Line(s) | Combination Treatment | Observed Effect |
| MDA-MB-231, HCC1806, BXPC3, PANC1 | This compound (4 μM) + Olaparib (10 μM) | Significantly decreased cell proliferation and colony formation ability compared to either drug alone.[1][6] |
| MDA-MB-231, HCC1806, BXPC3, PANC1 | This compound + Niraparib | Enhanced cell growth inhibition.[1][6] |
| Ovarian Cancer Cell Lines | This compound + Olaparib | Significant inhibition of cancer cell growth in vitro, in organoids, and in xenograft models.[2][3] |
Experimental Protocols
General Cell Culture and Maintenance
Cell Lines:
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231, HCC1806, SUM-149-PT
-
Pancreatic Cancer (PC): BXPC3, PANC1, MIA PaCa2
-
Breast Cancer: MCF-7
Culture Media:
-
For MIA PaCa2, HCC1806, and BXPC3: RPMI 1640 medium.
-
For SUM-149-PT, MCF-7, MDA-MB-231, and PANC1: DMEM.
Supplements:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin/Streptomycin
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure all cell lines are authenticated using Short Tandem Repeat (STR) analysis and routinely tested for mycoplasma contamination.[1]
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to assess the cytotoxic effects of this compound as a single agent or in combination with PARP inhibitors.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, Niraparib, dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
The following day, treat the cells with a serial dilution of this compound, PARP inhibitor, or a combination of both. Include a DMSO-treated control group.
-
Incubate the plate for 96 hours.
-
Add 10 μL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the DMSO-treated control.
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.[1]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Olaparib
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed 2,000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 4 μM), Olaparib (e.g., 10 μM), or a combination of both. Include a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as SIK2 and phosphorylated RAD50, following this compound treatment.[1]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Table 3: Primary Antibodies for Western Blot
| Primary Antibody | Supplier | Catalog # | Dilution |
| SIK2 | Cell Signaling Technology | #6919 | 1:1000 |
| Phospho-RAD50 (Ser635) | Cell Signaling Technology | #74778 | 1:1000 |
| RAD50 | Cell Signaling Technology | #3427 | 1:1000 |
| γH2AX | Cell Signaling Technology | #2577S | 1:1000 |
| β-Tubulin | Cell Signaling Technology | #2146 | 1:5000 |
Procedure:
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 4: Homologous Recombination (HR) Repair Assay
This assay measures the efficiency of HR-mediated DNA repair using a GFP-based reporter system.[1][5]
Materials:
-
Cancer cell lines stably expressing the DR-GFP reporter construct
-
pDR-GFP plasmid (Addgene #26475)
-
pCBASce-I plasmid (Addgene #26477)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Flow cytometer
Procedure:
-
Co-transfect the cancer cells with the pDR-GFP and pCBASce-I plasmids using a suitable transfection reagent. The pCBASce-I plasmid expresses the I-SceI endonuclease, which creates a double-strand break in the DR-GFP reporter.
-
Following transfection, treat the cells with this compound or a vehicle control.
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound treated group indicates impaired HR repair.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced synthetic lethality with PARP inhibitors.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SIC-19 Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). It functions by promoting the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][2][3] This targeted degradation has significant implications for cancer therapy, particularly in the context of DNA repair mechanisms. The primary application of this compound in preclinical research is its ability to induce synthetic lethality in cancer cells when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This synergy has shown promise in models of ovarian, triple-negative breast, and pancreatic cancers.[1][4]
The mechanism of action of this compound involves the modulation of the homologous recombination (HR) DNA repair pathway. By inhibiting SIK2, this compound prevents the phosphorylation of RAD50 at serine 635 (pS635).[1][2] This disruption of RAD50 phosphorylation impairs the nuclear translocation of RAD50 and the subsequent assembly of nuclear filaments, which are critical for HR-mediated DNA repair.[3][4] The resulting deficiency in HR repair makes cancer cells highly dependent on other DNA repair pathways, such as the one involving PARP. Consequently, the concurrent administration of a PARP inhibitor leads to catastrophic DNA damage and apoptosis in cancer cells.[1][3]
These application notes provide detailed protocols for the in vivo administration of this compound in a xenograft mouse model of triple-negative breast cancer, based on published preclinical studies.
Data Presentation
In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female BALB/c athymic nude mice (3-5 weeks old, 18-20 g) | [2] |
| Cancer Cell Line | MDA-MB-231 (human triple-negative breast cancer) | [2] |
| Xenograft Type | Subcutaneous | [2] |
| This compound Dosage | 40 mg/kg | [2] |
| Combination Agent | Olaparib (B1684210) (PARP inhibitor) | [2] |
| Olaparib Dosage | 50 mg/kg | [2] |
| Administration Route | Oral | [2] |
| Administration Frequency | 5 times per week | [2] |
| Treatment Duration | 35 days | [2] |
| Vehicle | Not specified in the literature. A common vehicle for oral gavage of small molecules is 0.5% methylcellulose (B11928114) or a similar suspension agent.[5] | [2] |
| Key Findings | The combination of this compound and olaparib significantly suppressed tumor growth compared to either agent alone. | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 4. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detection of SIC-19
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This application note provides a detailed protocol for the detection of the target protein SIC-19 in cell lysates using Western blotting. This compound is a hypothetical 45 kDa protein implicated in a novel cell signaling pathway. This document is intended for researchers, scientists, and drug development professionals who are investigating the expression and regulation of this compound. The protocol outlines procedures for sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Signaling Pathway of this compound
This compound is a downstream effector in a signaling cascade initiated by growth factor binding to a receptor tyrosine kinase (RTK). Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for the adaptor protein GRB2. GRB2, in turn, recruits the guanine (B1146940) nucleotide exchange factor SOS, which activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade through the MAPK pathway (Raf-MEK-ERK). Activated ERK then phosphorylates and activates the transcription factor ELK1, which translocates to the nucleus and promotes the transcription of the this compound gene. The resulting this compound protein is involved in regulating cell cycle progression.
Caption: Hypothetical signaling pathway leading to the expression of this compound.
Experimental Protocol
This protocol is optimized for the detection of this compound in cultured adherent cells.
A. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| RIPA Lysis Buffer [1] | 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors fresh. | 4°C |
| Protease/Phosphatase Inhibitor Cocktail | Commercially available or a custom mix (e.g., 1 mM PMSF, 5 µg/ml aprotinin, 5 µg/ml leupeptin).[1] | -20°C |
| 2X Laemmli Sample Buffer [2] | 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.[2] | Room Temperature |
| SDS-PAGE Running Buffer (10X) | 250 mM Tris, 1.92 M Glycine, 1% SDS, pH 8.3 | Room Temperature |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M Glycine, pH 8.3. For wet transfer, add 20% methanol (B129727) to 1X buffer. | Room Temperature |
| TBST (Tris-Buffered Saline with Tween-20) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Room Temperature |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 4°C |
| Primary Antibody Dilution Buffer | 5% BSA in TBST | 4°C |
| Secondary Antibody Dilution Buffer | 5% non-fat dry milk in TBST | 4°C |
B. Cell Lysate Preparation (Adherent Cells)[3][4]
-
Grow cells to 80-90% confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[3]
-
Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
C. Sample Preparation for SDS-PAGE[1]
-
Based on the protein concentration, dilute the lysate to the desired concentration with RIPA buffer.
-
Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.[3] For example, mix 20 µL of lysate with 20 µL of 2X Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][3]
-
Centrifuge the samples at 16,000 x g for 1 minute before loading.[3]
D. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis :
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load 20-40 µg of protein per well of a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.[3]
-
Run the gel in 1X SDS-PAGE running buffer at 100-150 V for 1-2 hours, or until the dye front reaches the bottom of the gel.[3]
-
-
Protein Transfer :
-
Equilibrate the gel in 1X transfer buffer for 10-15 minutes.[3]
-
Activate a PVDF membrane by wetting it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then soaking in 1X transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100 V for 1 hour or a semi-dry transfer according to the manufacturer's instructions.
-
E. Immunodetection
-
Blocking : After transfer, rinse the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation :
-
Dilute the primary anti-SIC-19 antibody in primary antibody dilution buffer. The optimal dilution should be determined empirically, but a starting dilution of 1:1000 is recommended.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
-
Washing : Wash the membrane three times for 5 minutes each with TBST.[5]
-
Secondary Antibody Incubation :
-
Final Washes : Wash the membrane three times for 5 minutes each with TBST.[5]
F. Detection and Data Analysis
-
Detection :
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[3] Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
-
Data Analysis :
Western Blot Workflow
Caption: Overview of the Western blot experimental workflow.
Quantitative Data Summary
The following table provides representative data for optimizing the detection of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Lysate Loaded (µg) | 20 | 20 | 40 | 40 |
| Primary Antibody Dilution | 1:500 | 1:1000 | 1:500 | 1:1000 |
| Secondary Antibody Dilution | 1:5000 | 1:5000 | 1:10000 | 1:10000 |
| This compound Band Intensity (Arbitrary Units) | 1.2 x 10^6 | 0.8 x 10^6 | 2.1 x 10^6 | 1.5 x 10^6 |
| Loading Control (GAPDH) Intensity | 1.5 x 10^6 | 1.45 x 10^6 | 2.9 x 10^6 | 3.0 x 10^6 |
| Normalized this compound Signal | 0.80 | 0.55 | 0.72 | 0.50 |
Note: The optimal conditions for signal linearity and minimal background should be determined for each specific experimental setup.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inactive antibody; Insufficient protein loaded; Inefficient transfer. | Use a new antibody aliquot; Increase protein load; Check transfer efficiency with Ponceau S stain.[3] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent; Optimize antibody dilution; Increase number and duration of washes.[8] |
| Non-specific Bands | Antibody concentration too high; Contaminated lysate; Non-specific antibody binding. | Decrease primary antibody concentration; Use fresh lysis buffer with protease inhibitors; Increase blocking time and wash stringency.[8] |
| Saturated Signal | Too much protein loaded; Antibody concentration too high; Overexposure. | Reduce the amount of protein loaded; Further dilute primary and/or secondary antibodies; Reduce exposure time during imaging.[7] |
References
- 1. nsjbio.com [nsjbio.com]
- 2. Sample preparation for western blot | Abcam [abcam.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
SIC-19 dosage for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: SIC-19 is a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2), a protein implicated in the regulation of DNA damage repair pathways. By targeting SIK2, this compound disrupts homologous recombination repair, thereby sensitizing cancer cells to DNA-damaging agents like PARP inhibitors. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, focusing on its application in cancer cell lines, particularly triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer.
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating a correlation with the endogenous expression levels of SIK2.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.72 - 15.66 (range across cell lines) |
| HCC1806 | Triple-Negative Breast Cancer | 2.72 - 15.66 (range across cell lines) |
| BXPC3 | Pancreatic Cancer | 2.72 - 15.66 (range across cell lines) |
| PANC1 | Pancreatic Cancer | 2.72 - 15.66 (range across cell lines) |
| SUM-149-PT | Triple-Negative Breast Cancer | 2.72 - 15.66 (range across cell lines) |
| MCF-7 | Breast Cancer | 2.72 - 15.66 (range across cell lines) |
| MIA PaCa2 | Pancreatic Cancer | 2.72 - 15.66 (range across cell lines) |
Note: The provided source indicates a range of IC50 values from 2.72 to 15.66 µM across the seven tested cell lines, with sensitivity correlating to SIK2 expression levels.[1]
In Vivo Dosage of this compound
In a preclinical xenograft model utilizing MDA-MB-231 triple-negative breast cancer cells, this compound was demonstrated to be effective in combination with the PARP inhibitor olaparib.
| Animal Model | Tumor Type | This compound Dosage | Combination Agent | Outcome |
| Nude Mice | MDA-MB-231 Xenograft | 40 mg/kg | Olaparib (50 mg/kg) | Markedly suppressed tumor growth |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of SIK2, which in turn prevents the phosphorylation of RAD50 at serine 635. This disruption of RAD50 phosphorylation impairs the homologous recombination DNA repair pathway, leading to increased DNA damage and apoptosis, and sensitizes cancer cells to PARP inhibitors.[1][2][3]
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 4% PFA for 15 minutes at room temperature.
-
Stain the colonies with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This protocol is for detecting changes in protein expression (e.g., SIK2, γH2AX, p-RAD50) in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIK2, anti-γH2AX, anti-p-RAD50, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified duration (e.g., 48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: General experimental workflow for this compound studies.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Self-Inactivating CRISPR (SIC) System in Gene Editing Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. However, the continuous expression of the Cas9 nuclease can lead to off-target effects, posing a significant challenge for therapeutic applications. The Self-inactivating CRISPR (SiC) system provides an elegant solution to this problem by enabling temporal control over Cas9 activity. This document provides detailed application notes and protocols for the use of a doxycycline-dependent SiC system in CRISPR-Cas9 gene editing experiments.
The SiC system utilizes a guide RNA that, in the presence of an inducer like doxycycline (B596269), directs the Cas9 nuclease to target and deactivate its own gene.[1][2] This self-inactivating mechanism allows for a defined window of Cas9 activity, which has been shown to reduce off-target editing while maintaining on-target efficacy.[1][2][3]
Data Presentation
The following table summarizes the quantitative data on the effect of the doxycycline-inducible SiC system on on-target and off-target editing efficiencies for the EMX1 and VEGFA genes in HEK293T cells. The data is derived from experiments where cells stably expressing the SiC-V2 vector with Cas9-G7 were transduced with SiC-V1 carrying sgRNAs for either EMX1 or VEGFA. Doxycycline (1 mg/mL) was added 48 hours post-transduction, and editing was assessed after 13 days.[3]
| Target Gene | Condition | On-Target Editing Efficiency (%) | Off-Target Editing Efficiency (%) | On-Target / Off-Target Ratio |
| EMX1 | No Doxycycline | 53.3 | 62.8 | 0.85 |
| + Doxycycline | Not specified | Reduced | Improved | |
| VEGFA | No Doxycycline | Not specified | Not specified | Not specified |
| + Doxycycline | Not specified | Reduced | Improved |
Note: Specific quantitative values for all conditions were not available in the provided source. The primary finding is the reduction in off-target editing upon doxycycline addition, leading to an improved on-target to off-target editing ratio.[3]
Experimental Protocols
This section outlines a general protocol for utilizing a doxycycline-dependent SiC system for temporally controlled gene editing in mammalian cells. This protocol is a synthesized representation based on the methodologies described in the cited literature.[1][2][3]
Materials
-
HEK293T cells (or other cell line of interest)
-
SiC-V1 lentiviral vector (for stable expression of SpCas9 and a reporter like dTomato)
-
SiC-V2 lentiviral vector (with doxycycline-inducible sgRNA targeting the SpCas9 gene, e.g., Cas9-G7)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Doxycycline hyclate (stock solution, e.g., 1 mg/mL in sterile water)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Puromycin (for selection)
-
Genomic DNA extraction kit
-
PCR reagents for amplification of on-target and off-target sites
-
Primers for on-target and off-target loci
-
Reagents for indel detection analysis (e.g., T7 Endonuclease I assay or Sanger sequencing and TIDE analysis)
Protocol
-
Generation of Stable Cas9-Expressing Cells:
-
Co-transfect HEK293T cells with the SiC-V1-Cas9 plasmid and lentiviral packaging plasmids to produce lentiviral particles.
-
Transduce the target cells with the SiC-V1-Cas9 lentivirus.
-
Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Confirm Cas9 expression, for instance, by observing the dTomato reporter fluorescence.
-
-
Transduction with the Self-Inactivating Vector:
-
Produce lentiviral particles for the SiC-V2 vector containing the doxycycline-inducible sgRNA targeting Cas9.
-
Transduce the stable Cas9-expressing cells with the SiC-V2 lentivirus.
-
-
Induction of Cas9 Self-Inactivation:
-
At a desired time point post-transduction with SiC-V2 (e.g., 48 hours), add doxycycline to the cell culture medium to a final concentration of 1 µg/mL.
-
Culture the cells for the desired duration of the experiment (e.g., 13 days). A control group without doxycycline should be maintained in parallel.
-
-
Assessment of Gene Editing:
-
Harvest the cells and extract genomic DNA from both doxycycline-treated and untreated groups.
-
Amplify the on-target and potential off-target genomic loci by PCR using specific primers.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using a suitable method like the T7 Endonuclease I assay or by Sanger sequencing followed by TIDE analysis.
-
Quantify the on-target and off-target editing frequencies and compare the ratios between the doxycycline-treated and untreated groups.
-
Visualizations
Logical Workflow of the Self-Inactivating CRISPR (SiC) System
Caption: Workflow of the doxycycline-dependent Self-Inactivating CRISPR (SiC) system.
Signaling Pathway for Doxycycline-Induced Cas9 Inactivation
Caption: Molecular mechanism of doxycycline-inducible Cas9 self-inactivation.
References
- 1. Doxycycline-Dependent Self-Inactivation of CRISPR-Cas9 to Temporally Regulate On- and Off-Target Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline-Dependent Self-Inactivation of CRISPR-Cas9 to Temporally Regulate On- and Off-Target Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following SIC-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the analysis of cellular responses to SIC-19, a novel therapeutic agent. The primary method of analysis described is flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.[1] These protocols are designed to be adaptable for various cell types and experimental setups, enabling researchers to investigate the efficacy and mechanism of action of this compound. The key assays detailed herein focus on fundamental cellular processes affected by anti-cancer agents: apoptosis and cell cycle progression. Additionally, a protocol for immunophenotyping is included to facilitate the analysis of specific cell surface markers.
Principle of Flow Cytometry
Flow cytometry is a technology that rapidly analyzes individual cells as they pass in a fluid stream through a laser beam.[1] The instrument measures light scattered by the cells and fluorescence emitted from labeled antibodies or dyes, providing information on cell size, granularity, and the expression of specific molecules.[1] This allows for the quantification of different cell populations within a heterogeneous sample.
I. Analysis of Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer therapies eliminate tumor cells.[2] The Annexin V assay is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early hallmark of this process.[3][4][5] Propidium (B1200493) iodide (PI) is used as a viability dye to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.[3][5]
Experimental Protocol: Annexin V and Propidium Iodide Staining
Materials:
-
This compound treated and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest cells, including both adherent and floating populations, by gentle trypsinization if necessary.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5] Gently vortex the tubes.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[4][5]
-
-
Flow Cytometry Analysis:
Data Presentation: Apoptosis Analysis
The results of the apoptosis assay can be summarized in the following table. Quadrant gating should be set based on unstained and single-stained controls.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Visualization: Apoptosis Detection Workflow
Caption: Workflow for Apoptosis Analysis.
II. Analysis of Cell Cycle Progression Following this compound Treatment
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
This compound treated and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (containing RNase A)[7]
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[9][10]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use software such as ModFit LT or FlowJo to model the cell cycle phases.[8]
-
Data Presentation: Cell Cycle Analysis
Summarize the cell cycle distribution data as follows:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Untreated Control | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Visualization: Cell Cycle Analysis Signaling
Caption: Simplified Cell Cycle Progression.
III. Immunophenotyping of Cell Surface Markers
Immunophenotyping is used to identify and quantify different cell populations based on the expression of specific cell surface antigens.[11] This is particularly relevant for assessing the effect of this compound on immune cells or for detecting specific cancer cell markers like CK19 or CD19.[12][13]
Experimental Protocol: Cell Surface Staining
Materials:
-
Single-cell suspension of this compound treated and control cells
-
Fluorochrome-conjugated antibodies specific for markers of interest
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fc Block (optional, to reduce non-specific binding)[14]
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your samples (e.g., peripheral blood mononuclear cells or cultured cells).
-
Aliquot up to 1 x 10^6 cells per FACS tube.
-
-
Fc Block (Optional):
-
If working with immune cells expressing Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature to prevent non-specific antibody binding.[14]
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.
-
Incubate for 20-30 minutes at 2-8°C in the dark.[14]
-
-
Wash and Resuspend:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 200-400 µL of staining buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer. Ensure to have appropriate isotype and fluorescence-minus-one (FMO) controls for accurate gating.
-
Data Presentation: Immunophenotyping
The data can be presented as the percentage of the parent population that expresses a particular marker or combination of markers.
| Treatment Group | % Marker A+ Cells | % Marker B+ Cells | % Marker A+ / Marker B+ Cells |
| Untreated Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) |
Visualization: Immunophenotyping Workflow
Caption: Workflow for Immunophenotyping.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cellular effects of this compound using flow cytometry. By analyzing apoptosis, cell cycle progression, and cell surface marker expression, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. For reproducible and reliable results, it is crucial to include appropriate controls, optimize instrument settings, and perform careful data analysis.
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometric analysis of CK19 expression in the peripheral blood of breast carcinoma patients: relevance for circulating tumor cell detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interphase fluorescence in situ hybridization analysis of CD19‐selected cells: Utility in detecting disease in post‐therapy samples of B‐cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols for Immunohistochemistry Staining of SIC-19 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIC-19 is a novel and selective inhibitor of salt-inducible kinase 2 (SIK2) that has demonstrated significant potential in sensitizing cancer cells to PARP inhibitors, particularly in ovarian, triple-negative breast, and pancreatic cancers.[1][2][3] The mechanism of action of this compound involves the induction of SIK2 degradation via the ubiquitin-proteasome pathway.[2][3] This leads to a reduction in the phosphorylation of RAD50 at the Ser635 site, which is a critical step in DNA homologous recombination repair.[1][2] Consequently, this compound treated cells exhibit impaired DNA repair capabilities, leading to increased DNA damage and apoptosis, especially when combined with PARP inhibitors.[1][2]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound on tissue samples.[4][5][6] It allows for the assessment of target engagement, pharmacodynamic effects, and the spatial distribution of key protein markers within the tumor microenvironment. These application notes provide a detailed protocol for performing IHC on this compound treated tissues, focusing on key biomarkers involved in its mechanism of action.
Key Protein Targets for IHC Analysis
Based on the known mechanism of this compound, the following protein targets are recommended for IHC analysis of treated tissues:
-
SIK2: To confirm target engagement and observe the this compound-induced degradation of the SIK2 protein.
-
Phospho-RAD50 (Ser635): To assess the downstream functional effect of SIK2 inhibition on the DNA damage repair pathway. A decrease in p-RAD50 (Ser635) staining is expected following this compound treatment.
-
γH2AX: As a marker of DNA double-strand breaks, an increase in γH2AX staining would indicate an accumulation of DNA damage resulting from impaired repair.[1]
-
Ki67: A well-established marker for cellular proliferation. A decrease in Ki67 staining would suggest an anti-proliferative effect of the treatment.[1]
-
Cleaved Caspase-3: To detect apoptosis (programmed cell death) induced by the treatment. An increase in cleaved caspase-3 staining would indicate enhanced cell death.
Data Presentation: Quantitative Analysis of IHC Staining
The following table presents a hypothetical summary of quantitative IHC data from a preclinical xenograft study evaluating the effects of this compound as a monotherapy and in combination with a PARP inhibitor. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is recorded. An H-Score (Histoscore) can be calculated using the formula: H-Score = Σ (Intensity × Percentage of positive cells).
| Treatment Group | Target Protein | Average Staining Intensity (0-3) | Average Percentage of Positive Cells (%) | Average H-Score |
| Vehicle Control | SIK2 | 2.5 | 85 | 212.5 |
| p-RAD50 (Ser635) | 2.2 | 70 | 154 | |
| γH2AX | 0.8 | 15 | 12 | |
| Ki67 | 2.8 | 90 | 252 | |
| Cleaved Caspase-3 | 0.5 | 5 | 2.5 | |
| This compound | SIK2 | 0.7 | 20 | 14 |
| p-RAD50 (Ser635) | 0.9 | 25 | 22.5 | |
| γH2AX | 2.0 | 60 | 120 | |
| Ki67 | 1.5 | 50 | 75 | |
| Cleaved Caspase-3 | 1.8 | 40 | 72 | |
| PARP Inhibitor | SIK2 | 2.4 | 82 | 196.8 |
| p-RAD50 (Ser635) | 2.1 | 68 | 142.8 | |
| γH2AX | 1.5 | 45 | 67.5 | |
| Ki67 | 2.0 | 70 | 140 | |
| Cleaved Caspase-3 | 1.2 | 30 | 36 | |
| This compound + PARP Inhibitor | SIK2 | 0.6 | 18 | 10.8 |
| p-RAD50 (Ser635) | 0.5 | 15 | 7.5 | |
| γH2AX | 2.9 | 88 | 255.2 | |
| Ki67 | 0.8 | 20 | 16 | |
| Cleaved Caspase-3 | 2.7 | 80 | 216 |
Experimental Protocols
This section provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound.
I. Tissue Preparation
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[7][8] Proper fixation is crucial for preserving tissue morphology and antigenicity.[5]
-
Dehydration and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).[8][9] Clear the tissue in xylene and then embed in paraffin (B1166041) wax.[8][10]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.[11]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure adherence of the tissue sections.
II. Immunohistochemistry Staining Protocol
This protocol outlines a standard indirect IHC method using a horseradish peroxidase (HRP)-conjugated secondary antibody and DAB for chromogenic detection.[5][10]
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is critical for unmasking epitopes that may have been cross-linked by formalin fixation.[4][12]
-
For SIK2, p-RAD50, γH2AX, and Ki67, heat-induced epitope retrieval (HIER) is recommended. Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.[13]
-
For Cleaved Caspase-3, enzymatic retrieval with Proteinase K may be optimal.
-
Allow slides to cool to room temperature for at least 20 minutes before proceeding.[13]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10]
-
Rinse slides three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-SIK2, anti-p-RAD50, anti-γH2AX, anti-Ki67, anti-Cleaved Caspase-3) to their predetermined optimal concentrations in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate sections with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash the slides three times with PBS for 5 minutes each.
-
Prepare the DAB (3,3'-Diaminobenzidine) substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes).[8] Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the sections with Hematoxylin for 30-60 seconds to visualize the cell nuclei.[8]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Imaging and Analysis:
-
Examine the slides under a light microscope.
-
Capture images and perform quantitative analysis using appropriate image analysis software.
-
Diagrams
Caption: this compound signaling pathway leading to impaired DNA repair.
Caption: Immunohistochemistry experimental workflow.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. When IHC is the application choice | Cell Signaling Technology [cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. ptglab.com [ptglab.com]
- 11. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 12. Immunohistochemistry Protocol [geneticistusa.com]
- 13. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Compound Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with their compounds in Dimethyl Sulfoxide (B87167) (DMSO).
Troubleshooting Guides & FAQs
This section addresses common issues encountered when dissolving compounds in DMSO.
Q1: My compound is not dissolving in DMSO at the desired concentration. What should I do?
A1: If you are facing solubility challenges, consider the following steps:
-
Gentle Heating: Gently warm the solution to a temperature between 30-40°C. Use a water bath for even heat distribution and to avoid compound degradation.
-
Sonication: Use a sonicator to break down compound aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can help to physically break apart clumps of solid and increase the surface area for dissolution.
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly decrease the solubility of many organic compounds.[1][2][3]
-
Compound Purity: Impurities in your compound can affect its solubility. Verify the purity of your compound.
Q2: My compound precipitates out of the DMSO solution upon storage. How can I prevent this?
A2: Precipitation upon storage can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution. Try preparing the solution at a slightly lower concentration.
-
Temperature Changes: Solubility is often temperature-dependent. If the solution was heated to dissolve the compound, it might precipitate as it cools to room temperature. Store your stock solution at a consistent temperature. For long-term storage, consider storing at -20°C or -80°C, but be aware that some compounds may be less soluble at lower temperatures.
-
Moisture Absorption: DMSO is hygroscopic and readily absorbs moisture from the air.[4] This can lead to precipitation. Use anhydrous DMSO and store the solution in a tightly sealed vial with desiccant.
Q3: After adding my DMSO stock solution to an aqueous buffer, my compound precipitates. What is the cause and how can I fix it?
A3: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, and when a DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system changes dramatically, causing poorly water-soluble compounds to precipitate.
-
Decrease the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically <1%, and often <0.1%) that your experiment can tolerate and your compound's solubility allows.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Use of Surfactants or Co-solvents: Consider the use of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your aqueous buffer to improve the solubility of your compound.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the aqueous solution. Ensure the pH of your final solution is one at which your compound is most soluble.
Data Presentation
The following table provides an example of how to present solubility data for a hypothetical compound, "Compound X," in DMSO.
| Property | Value |
| Compound X Solubility in DMSO | |
| at 25°C (Room Temperature) | 50 mg/mL (equivalent to ~100 mM assuming MW of 500 g/mol ) |
| with gentle heating (40°C) | 100 mg/mL (equivalent to ~200 mM assuming MW of 500 g/mol ) |
| Recommended Stock Concentration | 10 mM to 50 mM |
| Storage Conditions | Store at -20°C in desiccated conditions. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of "Compound X" in DMSO
Materials:
-
"Compound X" (solid form)
-
Anhydrous DMSO (Biotechnology Grade)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the required mass: For a 1 mL 10 mM stock solution of "Compound X" (assuming a Molecular Weight of 500 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg
-
-
Weigh the compound: Accurately weigh 5 mg of "Compound X" and place it into a clean, dry vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. Before use, thaw the solution at room temperature and vortex briefly.
Visualizations
The following diagram illustrates a troubleshooting workflow for addressing compound solubility issues in DMSO.
References
Technical Support Center: Optimizing SIC-19 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIC-19. Our goal is to help you optimize this compound concentration for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] It functions by promoting the degradation of SIK2 through the ubiquitination pathway.[1] Mechanistically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at Ser635, which prevents the nuclear translocation of RAD50 and disrupts the assembly of nuclear filaments.[1] This interference with RAD50-mediated DNA homologous recombination (HR) repair ultimately induces apoptosis in cancer cells.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines ranges from 2.72 to 15.66 μM.[2] Therefore, a good starting point for a dose-response experiment would be to use a wide range of concentrations spanning several orders of magnitude, for instance, from 10 nM to 100 μM, to capture the full dose-response curve.[3]
Q3: Which cell viability assay is recommended for use with this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and suitable colorimetric method for assessing cell viability and the cytotoxic effects of this compound.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4] However, it is always good practice to consider alternative assays like XTT, MTS, or CellTiter-Glo to rule out any compound-specific interference with the MTT reagent.[5][6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous, sterile DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture wells is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results and high variability between replicate wells. | 1. Uneven cell seeding: A non-homogenous cell suspension can lead to different numbers of cells per well.[4] 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. 3. This compound precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before and during seeding to ensure homogeneity. Visually inspect the plate after seeding to confirm even distribution.[4] 2. Minimize edge effects: Fill the outer wells with sterile PBS or media and do not use them for experimental data points.[7] 3. Check solubility: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at the highest concentrations. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system if compatible with your cells. |
| Higher than expected cell viability or a non-dose-dependent response. | 1. This compound interference with MTT reagent: Some compounds can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal.[8] 2. Sub-optimal incubation time: The chosen incubation time with this compound may not be sufficient to induce a cytotoxic effect. | 1. Perform a cell-free control: Add this compound to cell-free media containing MTT. If a color change occurs, it indicates direct reduction of MTT by the compound. In this case, switch to an alternative viability assay such as CellTiter-Glo® or an LDH release assay.[4] 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration of this compound treatment for your specific cell line.[3] |
| Low signal or no color change in the MTT assay. | 1. Low cell number: The initial seeding density may be too low for a detectable signal. 2. Incorrect MTT reagent preparation or storage: The MTT reagent is light-sensitive and can degrade if not stored properly. 3. Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.[4] | 1. Optimize cell seeding density: Determine the optimal cell number per well that results in a linear relationship between cell number and absorbance in a preliminary experiment. 2. Use fresh, properly stored MTT: Prepare fresh MTT solution (5 mg/mL in PBS) and protect it from light. Store the stock solution at 4°C for short-term use or frozen for long-term storage.[3] 3. Ensure complete solubilization: After the MTT incubation, ensure all the formazan crystals are dissolved by adding a sufficient volume of a solubilizing agent like DMSO or an SDS-HCl solution and gently shaking the plate for at least 10-15 minutes.[3][4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cells in their logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series across 8 to 12 concentrations (e.g., 100 µM to 0.1 µM).[3]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[3]
-
Subtract the average absorbance of the no-cell blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100[3]
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.[3]
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound using an MTT assay.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound cell viability results.
References
- 1. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SIC-19 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with SIC-19 in their cell culture experiments. The following information provides a structured approach to identifying the root cause of precipitation and offers systematic solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture flask after adding this compound. What is the most likely cause?
A1: Immediate precipitation of a small molecule inhibitor like this compound upon addition to aqueous cell culture media is a common issue, often referred to as "crashing out." This typically occurs when the compound's concentration exceeds its solubility limit in the media. This compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions. The problem is often exacerbated by the way the compound is introduced into the media from a concentrated stock solution, usually in an organic solvent like DMSO.
Q2: My this compound stock solution, dissolved in DMSO, appears to have solid material. Is it still usable?
A2: The solid material is likely precipitated this compound. To attempt to redissolve it, you can gently warm the vial in a 37°C water bath and vortex it vigorously. If the solution becomes completely clear, it is likely usable. However, for the most accurate and reproducible experimental results, it is always best practice to prepare a fresh stock solution.
Q3: To improve the solubility of this compound, can I increase the final concentration of DMSO in my cell culture?
A3: While a higher concentration of DMSO might enhance the solubility of this compound, it is generally not recommended. Most cell lines are sensitive to DMSO, and concentrations above 0.1% (v/v) can have cytotoxic effects, potentially confounding your experimental results. It is crucial to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.
Q4: Is it advisable to filter out the precipitate from the media and use the remaining solution?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, this compound. By filtering it out, you will be removing an unquantifiable amount of the active compound, which will lead to inaccurate and unreliable experimental outcomes. The best approach is to address the underlying cause of the precipitation.
Q5: Delayed precipitation is occurring in my experiment, hours or days after adding this compound. What could be the reason?
A5: Delayed precipitation can be caused by several factors. Over time, changes in the media's environment within the incubator, such as shifts in pH or temperature, can affect the stability and solubility of this compound.[1] Additionally, this compound may be interacting with media components, such as salts or amino acids, to form insoluble complexes.[1] Evaporation of media can also concentrate the compound and other solutes, leading to precipitation.[2][3]
Troubleshooting Guide
Immediate Precipitation Upon Addition to Media
| Potential Cause | Description | Recommended Solutions |
| High Final Concentration | The intended final concentration of this compound in the cell culture media is higher than its aqueous solubility limit. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a highly concentrated DMSO stock of this compound directly into a large volume of media can cause a rapid solvent exchange, leading to the compound precipitating out of solution.[1] | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1]- Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding this compound to cold media can significantly decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| Stock Solution Issues | The this compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time.[4] | - Before each use, visually inspect the stock solution for any precipitate.[4]- If a precipitate is present, gently warm the solution and vortex to redissolve.[4]- Prepare fresh stock solutions more frequently and consider a slightly lower concentration.[4] |
Delayed Precipitation in the Incubator
| Potential Cause | Description | Recommended Solutions |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] | - If possible, try using a different basal media formulation to see if the issue persists.[1] |
| Media Evaporation | Water loss from the culture vessel can lead to an increased concentration of this compound and other media components, causing precipitation.[2][3] | - Ensure proper humidification of the incubator.- Use culture plates with tight-fitting lids or seal the plates with gas-permeable tape. |
| pH and Temperature Shifts | Changes in the media's pH or temperature fluctuations within the incubator can affect the stability and solubility of this compound.[1] | - Regularly calibrate and monitor the incubator's temperature and CO2 levels to ensure a stable environment. |
Experimental Protocols
Protocol 1: Determining the Apparent Solubility of this compound in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in DMSO to achieve a range of intermediate concentrations.
-
In separate microcentrifuge tubes, add 1 µL of each intermediate DMSO stock to 1 mL of your specific cell culture medium (pre-warmed to 37°C). This will create a range of final this compound concentrations with a final DMSO concentration of 0.1%.
-
Gently vortex each tube immediately after adding the compound.
-
Incubate the tubes at 37°C for 2 hours.
-
After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or the presence of visible particles, indicates precipitation.[4]
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures or amorphous precipitates.[4]
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
Protocol 2: Recommended Dilution Method for this compound
-
Prepare an Intermediate Dilution: To minimize the risk of precipitation, first dilute your high-concentration this compound stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to pre-warmed (37°C) media while gently vortexing. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium to ensure it is clear before adding it to your cells.[1]
Visual Guides
References
SIC-19 Technical Support Center: Ensuring Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing the SIK2 inhibitor, SIC-19, in long-term experiments, maintaining the compound's stability is critical for reproducible and reliable results. This technical support center provides essential guidance on troubleshooting common stability issues, frequently asked questions regarding its use, and detailed protocols for assessing its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is the first step in ensuring the stability of this compound. For the lyophilized powder, it is recommended to store it at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots are best stored at -80°C for up to six months or at -20°C for up to one month.[1][2] When preparing for an experiment, it is advisable to bring the vial to room temperature in a desiccator before opening to prevent condensation.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Inconsistent results are a common indicator of compound instability. If you observe a diminished or variable effect of this compound over time, it could be due to several factors related to its stability. These include degradation of the compound in the cell culture medium at 37°C, improper storage of stock solutions, or incomplete dissolution. To mitigate this, it is recommended to prepare fresh dilutions of this compound for each media change and consider replenishing the media every 24-48 hours in long-term experiments.
Q3: What factors in cell culture media can affect the stability of this compound?
A: Several components in standard cell culture media can influence the stability of small molecule inhibitors like this compound. The pH of the medium (typically 7.2-7.4) can affect the rate of hydrolysis.[3] Components such as certain amino acids or vitamins may also react with the compound.[3] Furthermore, the presence of serum can have a dual effect; while serum proteins can sometimes stabilize compounds, they can also bind to the inhibitor, reducing its bioavailable concentration.[3][4]
Q4: How can I determine the actual concentration of this compound in my cell culture medium during an experiment?
A: To accurately determine the concentration of this compound in your experimental setup, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3] These techniques can quantify the amount of the parent compound remaining at different time points, providing a clear picture of its stability.
Q5: What is the mechanism of action of this compound?
A: this compound is an inhibitor of Salt-Inducible Kinase 2 (SIK2). Its mechanism involves promoting the degradation of the SIK2 protein through the ubiquitination pathway.[1][5] By inhibiting SIK2, this compound can interfere with downstream signaling pathways that are involved in cancer cell growth and DNA repair.[5]
Troubleshooting Guide
This guide addresses common problems that may arise during long-term experiments with this compound, with a focus on stability-related issues.
| Problem | Possible Cause | Suggested Solution |
| Diminished or inconsistent effect of this compound over time. | 1. Chemical degradation of this compound in culture medium at 37°C. 2. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). 3. Adsorption of the compound to plasticware. | 1. Increase the frequency of media changes (e.g., every 24 hours) with freshly prepared this compound.2. Perform a stability study to determine the half-life of this compound in your specific media (see Experimental Protocol 1).3. Ensure stock solutions are aliquoted and stored at -80°C. Avoid keeping diluted solutions for extended periods.4. Consider using low-binding plates for your experiments. |
| Higher than expected IC50 value compared to literature. | 1. Degradation of this compound stock solution. 2. Incomplete dissolution of the compound. 3. Binding of this compound to serum proteins, reducing its free concentration. | 1. Prepare a fresh stock solution from lyophilized powder.2. Ensure complete dissolution of the stock solution by vortexing or brief sonication. Visually inspect for precipitates.3. Test the compound's activity in media with varying serum concentrations to assess the impact of protein binding. |
| Excessive cytotoxicity or unexpected off-target effects. | 1. Formation of a toxic degradation product. 2. Final concentration of the solvent (e.g., DMSO) is too high. | 1. Use LC-MS to analyze the medium for the presence of potential degradation products.2. Ensure the final DMSO concentration is within a range that is non-toxic to your specific cell line (typically <0.5%).[2] Include a vehicle control in all experiments. |
| High variability between experimental replicates. | 1. Inconsistent sample handling and processing. 2. Pipetting errors. 3. Incomplete solubilization of this compound. | 1. Ensure precise and consistent timing for all experimental steps, including media changes and sample collection.2. Use calibrated pipettes and proper pipetting techniques.3. Confirm the complete dissolution of this compound in your stock and working solutions before each use. |
Quantitative Data Summary
The stability of this compound in your specific experimental conditions can be determined by following the protocol outlined below. The following table illustrates hypothetical data that could be generated from such a stability study.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI-1640 + 10% FBS (Mean ± SD) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 95.3 ± 4.1 | 92.1 ± 3.8 |
| 8 | 82.1 ± 5.5 | 78.5 ± 4.9 |
| 24 | 65.7 ± 6.2 | 58.9 ± 5.7 |
| 48 | 42.3 ± 7.1 | 35.2 ± 6.8 |
| Data are for illustrative purposes only and should be determined experimentally. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to quantify the chemical stability of this compound under standard cell culture conditions using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes.
-
Time Points: Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂. Collect aliquots at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: To each 100 µL aliquot, add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC-MS method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the average peak area at the 0-hour time point.
Visualizations
This compound Mechanism of Action and SIK2 Signaling
This compound functions by inhibiting SIK2, which leads to the degradation of the SIK2 protein. SIK2 is involved in several signaling pathways that regulate cellular processes such as metabolism, cell growth, and DNA damage repair. By inhibiting SIK2, this compound can sensitize cancer cells to other treatments like PARP inhibitors.
Caption: Mechanism of this compound leading to SIK2 degradation and downstream effects.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in a laboratory setting.
Caption: A step-by-step workflow for assessing the stability of this compound.
References
Technical Support Center: Utilizing SIC-19 to Overcome PARP Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of SIC-19, a Salt-Inducible Kinase 2 (SIK2) inhibitor, to overcome resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a novel and potent small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2][3] Its primary mechanism involves inducing the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][3][4] By inhibiting SIK2, this compound interferes with the DNA homologous recombination (HR) repair pathway, a key mechanism of resistance to PARP inhibitors.[2]
Q2: How does this compound sensitize cancer cells to PARP inhibitors?
A2: this compound enhances sensitivity to PARP inhibitors by disrupting the HR repair pathway. Specifically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at serine 635 (pS635).[1][2][3][5] This prevents the nuclear translocation of RAD50 and disrupts the assembly of nuclear filaments, ultimately impairing DNA homologous recombination repair.[2] Cancer cells with compromised HR repair become more susceptible to the cytotoxic effects of PARP inhibitors, a concept known as synthetic lethality.[1][3]
Q3: In which cancer cell lines has the combination of this compound and PARP inhibitors been shown to be effective?
A3: The combination of this compound and PARP inhibitors has demonstrated synergistic cytotoxic effects in various cancer cell lines, particularly those with high endogenous SIK2 expression.[1][2][3] This has been observed in ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer cell lines.[1][2][3] Studies have shown an inverse correlation between the IC50 of this compound and the endogenous SIK2 expression levels in these cell lines.[1][2][3][5]
Q4: What are the expected outcomes of combining this compound with a PARP inhibitor like Olaparib?
A4: The combination of this compound and a PARP inhibitor such as Olaparib is expected to synergistically induce apoptosis and increase DNA damage in susceptible cancer cells.[1] This combination has been shown to markedly suppress tumor growth in both in vitro and in vivo models, including xenografts.[1][2]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| No significant increase in PARP inhibitor sensitivity after this compound treatment. | 1. Low or absent SIK2 expression in the cell line: The efficacy of this compound is correlated with SIK2 expression levels.[1][2][3] 2. Suboptimal concentration of this compound or PARP inhibitor: Incorrect dosage can lead to a lack of synergistic effect. 3. Cell line specific resistance mechanisms: The cell line may possess alternative DNA repair pathways or other resistance mechanisms. | 1. Verify SIK2 expression: Perform a Western blot to confirm the endogenous SIK2 protein levels in your cell line.[1][3] 2. Dose-response curve: Determine the IC50 of this compound for your specific cell line using a cell viability assay (e.g., CCK8).[1][3] Test a matrix of concentrations for both this compound and the PARP inhibitor to find the optimal synergistic combination. 3. Explore alternative pathways: Investigate other DNA repair pathways or potential resistance mechanisms that may be active in your cell line. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media can affect drug response.[6] 2. Reagent instability: Improper storage and handling of this compound and PARP inhibitors can lead to degradation. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Proper reagent handling: Prepare fresh dilutions of the inhibitors for each experiment from properly stored stock solutions. |
| Difficulty in detecting changes in RAD50 phosphorylation. | 1. Suboptimal antibody for Western blotting: The primary antibody for phosphorylated RAD50 (pS635) may not be sensitive enough. 2. Insufficient protein loading or transfer: Low protein concentration or inefficient transfer can lead to weak signals. | 1. Antibody validation: Test different primary antibodies and optimize the antibody concentration and incubation time. 2. Optimize Western blot protocol: Ensure adequate protein concentration (20-30 µg), complete protein transfer to the membrane, and use a suitable blocking buffer. |
Experimental Protocols & Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endogenous SIK2 Expression | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | Data not specified in abstracts |
| PANC-1 | Pancreatic Cancer | High | Data not specified in abstracts |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Variable | Inversely correlated with SIK2 expression[2] |
Note: Specific IC50 values were not consistently provided in the abstracts. The general finding is that the IC50 of this compound is inversely correlated with endogenous SIK2 expression.[1][2][3]
Key Experimental Methodologies
Cell Viability Assay (CCK8/MTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the synergistic effect of this compound and PARP inhibitors.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, a PARP inhibitor, or a combination of both. Include a vehicle control.
-
Incubate for 72 hours.
-
Add Cell Counting Kit-8 (CCK8) or MTT solution to each well and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blot Analysis for SIK2 and p-RAD50
-
Objective: To determine the expression levels of endogenous SIK2 and the phosphorylation status of RAD50 at Ser635.
-
Protocol:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SIK2, phospho-RAD50 (Ser635), total RAD50, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis following treatment with this compound and/or a PARP inhibitor.
-
Protocol:
-
Treat cells with the indicated drug concentrations.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: Mechanism of this compound in sensitizing cancer cells to PARP inhibitors.
Caption: Workflow for evaluating this compound and PARP inhibitor synergy.
Caption: Troubleshooting logic for lack of this compound and PARP inhibitor synergy.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR | SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
Reducing variability in SIC-19 experimental results
Welcome to the technical support center for SIC-19, an investigational antiviral compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
In Vitro Cell-Based Assays
Question: Why am I observing high variability in my cell-based assay results with this compound?
Answer: Variability in cell-based assays can stem from several factors.[1][2][3] Key areas to investigate include:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Compound Preparation: this compound should be prepared fresh for each experiment from a validated stock solution. Ensure complete solubilization and accurate dilution.
-
Assay Timing: The timing of treatment and analysis should be consistent across all experiments.
-
Plate Edge Effects: Cells in the outer wells of a microtiter plate can be subject to evaporation and temperature gradients, leading to variability. It is recommended to not use the outermost wells for experimental data.
-
Mycoplasma Contamination: Routine testing for mycoplasma is crucial as contamination can significantly alter cellular responses.
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Fluctuations in IC50 values are a common challenge. Consider the following:
-
Cell Density: The number of cells used in the assay can influence the apparent potency of the compound. Standardize cell seeding density across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. If possible, conduct experiments in reduced-serum media or quantify the effect of serum on IC50 values.
-
Incubation Time: The duration of compound exposure can affect the IC50 value. Ensure the incubation time is optimized and kept consistent.
Biochemical Assays (e.g., Western Blotting)
Question: I am seeing inconsistent band intensities when probing for downstream targets of this compound action via Western Blot.
Answer: Inconsistent Western Blot results can be due to a variety of factors.[4][5][6][7][8] Here are some common causes and solutions:
-
Sample Preparation: Ensure consistent protein extraction, quantification, and loading amounts.[5][6] Use of protease and phosphatase inhibitors is critical to prevent sample degradation.
-
Antibody Performance: Use validated antibodies at their optimal dilution.[4][6] Antibody concentrations that are too high or too low can lead to inconsistent or weak signals.[8]
-
Transfer Efficiency: Verify complete and even transfer of proteins from the gel to the membrane.[5] Air bubbles or a poorly fitting transfer sandwich can cause patchy results.[6][7]
-
Washing and Blocking: Insufficient blocking or washing can lead to high background and non-specific bands, while excessive washing can weaken the signal.[6][7]
Quantitative PCR (qPCR) Assays
Question: My qPCR results for gene expression changes induced by this compound are not reproducible.
Answer: Reproducibility in qPCR relies on meticulous technique.[9][10][11][12][13] Key areas to troubleshoot include:
-
RNA Quality: Start with high-quality, intact RNA.[10] Genomic DNA contamination can be avoided by designing primers that span an exon-exon junction or by treating RNA with DNase.[13]
-
Primer Design and Validation: Use primers with verified efficiency (90-110%).[9][10] Poor primer design can lead to non-specific amplification and inaccurate results.
-
Reverse Transcription (RT) Consistency: The RT step is a significant source of variability. Ensure consistent amounts of input RNA and use the same RT kit and conditions for all samples.
-
Reference Gene Stability: The expression of your chosen housekeeping gene(s) should be stable across all experimental conditions. It is recommended to validate multiple reference genes.[12]
In Vivo Animal Models
Question: I'm observing high variability in the therapeutic response to this compound in my animal studies.
Answer: In vivo studies have inherent biological variability, but several factors can be controlled to improve reproducibility.[14][15][16][17][18][19]
-
Animal Characteristics: Factors such as age, sex, strain, and microbiome composition can significantly influence experimental outcomes.[14] Ensure these are consistent within and between study groups.
-
Environmental Conditions: Light cycles, temperature, cage density, and diet can all contribute to variability.[14]
-
Dosing and Administration: Ensure accurate and consistent dosing for all animals. The route and timing of administration should be strictly controlled.
-
Blinding and Randomization: Implement blinding and randomization in animal allocation and outcome assessment to minimize bias.[19]
Frequently Asked Questions (FAQs)
Question: What is the proposed mechanism of action for this compound?
Answer: this compound is a small molecule inhibitor designed to block the entry of certain viruses into host cells. It is hypothesized to bind to the viral spike protein, preventing its interaction with the host cell's ACE2 receptor. This disruption of the initial binding event is the primary mechanism by which this compound is thought to exert its antiviral effect.
Question: What is the recommended solvent and storage condition for this compound?
Answer: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Question: How stable is this compound in cell culture media?
Answer: The stability of this compound in aqueous solutions can be a source of variability. It is recommended to prepare fresh dilutions in cell culture media for each experiment. Preliminary stability studies under your specific experimental conditions are advised.
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | Serum Concentration (%) | Average IC50 (nM) ± SD |
| Calu-3 | Viral Entry | 24 | 10 | 15.2 ± 3.1 |
| Vero E6 | Plaque Reduction | 48 | 2 | 8.9 ± 1.8 |
| A549-ACE2 | Pseudovirus Entry | 24 | 10 | 22.5 ± 4.5 |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| T½ (hours) | 4.2 |
| AUC (ng*h/mL) | 3100 |
| Clearance (mL/min/kg) | 53.8 |
Experimental Protocols
Protocol 1: Viral Entry Inhibition Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in infection media (DMEM + 2% FBS).
-
Treatment: Remove the growth media from the cells and add 50 µL of the this compound dilutions to the appropriate wells.
-
Infection: Add 50 µL of virus (MOI = 0.01) to each well. Include "virus only" and "cells only" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Media Change: Remove the inoculum and add 100 µL of fresh infection media.
-
Incubation: Incubate for 48 hours at 37°C.
-
Quantification: Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Analysis: Calculate IC50 values by fitting the dose-response curve.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Plate A549-ACE2 cells and treat with this compound (or vehicle control) for 1 hour before infecting with the virus.
-
Lysis: At 24 hours post-infection, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. youtube.com [youtube.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bioradiations.com [bioradiations.com]
- 10. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic heterogenisation to improve reproducibility in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 19. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
SIC-19 signal-to-noise ratio optimization in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SIC-19 in various assays. Our goal is to help you optimize your signal-to-noise ratio and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and innovative small molecule inhibitor of salt-inducible kinase 2 (SIK2).[1][2] Its primary mechanism of action involves the effective reduction of SIK2 protein levels through the ubiquitin-proteasome pathway.[1][2] By inhibiting SIK2, this compound can modulate downstream signaling pathways, such as the homologous recombination repair pathway, making it a valuable tool for research in areas like oncology.[1][2][3] Specifically, this compound has been shown to suppress levels of RAD50-pS635, which enhances the sensitivity of cancer cells to PARP inhibitors.[1][2]
Q2: In which types of assays is this compound commonly used?
A2: this compound is frequently used in a variety of in vitro and in vivo assays to investigate its therapeutic potential, particularly in cancer research. Common assays include:
-
Cell Viability Assays (e.g., CCK8)[1]
-
Homologous Recombination (HR) Reporter Assays[1]
-
Apoptosis Assays (e.g., Annexin V-PI staining)[1]
-
DNA Damage Assays (e.g., comet assay, γH2AX immunofluorescence)[1][4]
-
Western Blotting to analyze protein expression levels[1]
-
In vivo xenograft models to assess tumor growth inhibition[1][2]
Q3: What is the significance of the IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound is a critical parameter that measures its potency. Studies have shown that the IC50 of this compound is inversely correlated with the endogenous expression levels of SIK2 in cancer cell lines.[1][2] This means that cell lines with higher SIK2 expression are more sensitive to this compound and exhibit lower IC50 values.[1] For example, in a study with triple-negative breast cancer and pancreatic cancer cell lines, the IC50 values for this compound ranged from 2.72 to 15.66 μM.[1]
Troubleshooting Guides
High Background Signal
A high background signal can significantly reduce the dynamic range of your assay and mask the true effects of this compound.
| Potential Cause | Recommended Solution |
| Improper Blocking | Optimize blocking conditions. Use a high-quality blocking agent like 1-5% BSA or non-fat milk. Ensure the blocking buffer does not cross-react with your antibodies. Increase blocking time if necessary.[5] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution. High antibody concentrations can lead to non-specific binding.[6][7] |
| Insufficient Washing | Increase the number and duration of wash steps. Ensure an adequate volume of wash buffer is used to remove all unbound reagents. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help.[5] |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity reagents. Filter-sterilize buffers to remove any particulate matter.[8] |
| Autofluorescence (in fluorescence assays) | Include a "no-stain" control to assess the level of autofluorescence. If high, consider using a different fluorophore with a longer wavelength or a commercial autofluorescence quenching solution. |
Low Signal or No Signal
A weak or absent signal can prevent the detection of this compound's effects.
| Potential Cause | Recommended Solution |
| Low this compound Concentration | Ensure the concentration of this compound is appropriate for the cell line being used, considering its SIK2 expression levels and the IC50 value.[1] Perform a dose-response experiment to determine the optimal concentration. |
| Inactive this compound | Verify the proper storage and handling of the this compound compound. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Perform an antibody titration to find the optimal concentration.[6][7] |
| Short Incubation Times | Ensure sufficient incubation time for this compound to exert its biological effect. Also, ensure adequate incubation times for primary and secondary antibodies as per the manufacturer's recommendations.[8] |
| Inefficient Cell Lysis/Permeabilization | For intracellular targets, ensure your lysis or permeabilization buffer is effective. Optimize the detergent concentration and incubation time. |
High Variability Between Replicates
High variability can compromise the statistical significance of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique. When plating cells, ensure a homogenous cell suspension to have an equal number of cells in each well. |
| Edge Effects in Plate-Based Assays | To prevent the "edge effect," avoid using the outer wells of the plate. Fill the outer wells with PBS or media to maintain a humid environment.[9] |
| Inconsistent Cell Health/Density | Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density across all wells. |
| Variable Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients. |
Experimental Protocols
Protocol 1: Cell Viability (CCK8) Assay
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.
-
Incubation : Incubate the plate for the desired duration (e.g., 4 days).
-
Reagent Addition : Add 10 µL of CCK8 reagent to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.[1]
Protocol 2: γH2AX Immunofluorescence for DNA Damage
-
Cell Culture : Grow cells on coverslips in a 24-well plate.
-
Treatment : Treat cells with the desired concentrations of this compound for 48 hours.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking : Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[10]
-
Primary Antibody Incubation : Incubate with an anti-γH2AX primary antibody at the optimized dilution overnight at 4°C.
-
Washing : Wash the cells three times with PBS.
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging : Visualize and quantify the γH2AX foci using a fluorescence microscope.[4]
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality with PARP inhibitors.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. theyoungresearcher.com [theyoungresearcher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent SIC-19 HPLC results
Welcome to the technical support center for the SIC-19 HPLC method. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may lead to inconsistent results during their experiments.
Frequently Asked Questions (FAQs)
1. Why are my retention times drifting in my this compound chromatograms?
Retention time (RT) drift can be caused by several factors, often related to the mobile phase, column, or instrument.[1][2] A common cause is insufficient column equilibration time, especially when changing mobile phase composition.[1][3] Temperature fluctuations can also significantly affect retention times; therefore, using a reliable column oven is recommended.[4][5] Inconsistent mobile phase preparation is another frequent culprit.[1]
2. What is causing poor peak shape (tailing or fronting) in my this compound analysis?
Poor peak shape is often indicative of issues with the column or interactions between the sample and the stationary phase.[6] Peak tailing can be caused by the interaction of analytes with active sites on the column packing or by column degradation.[1][2] Using a guard column can help protect the analytical column from strongly retained impurities that may cause peak shape distortion.[1][7] Peak fronting may result from problems with the sample solvent or column overload.[6]
3. My peak areas are not reproducible for the this compound assay. What should I investigate?
Inconsistent peak areas can stem from various parts of the HPLC system.[1] The injector is a primary suspect, where air bubbles can lead to imprecise injection volumes. Leaks within the system can also cause variability in flow rate and, consequently, peak area.[8] Additionally, ensuring the sample is fully dissolved and the mobile phase is properly prepared is crucial for reproducible results.[9][10]
4. Why is the system pressure fluctuating during my this compound analysis?
Pressure fluctuations are often a sign of air bubbles in the pump or leaks in the system.[5][11] Trapped air can usually be resolved by purging the pump.[5] Worn pump seals or loose fittings are common sources of leaks that can lead to an unstable pressure reading.[6] It is also important to ensure the mobile phase is properly degassed to prevent bubble formation.[12]
Troubleshooting Guides
Issue 1: Inconsistent Retention Times
A systematic approach is essential to diagnose the root cause of shifting retention times. The following workflow can help isolate the problem.
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Data Summary: Impact of Mobile Phase Composition and Temperature on Retention
The stability of your mobile phase and column temperature are critical for reproducible retention times.[4]
| Parameter | Variation | Expected Impact on Retention Time (RT) | Recommended Action |
| Mobile Phase | Inconsistent organic/aqueous ratio | Significant RT shifts | Prepare mobile phase accurately by measuring components separately before mixing.[13] |
| Incorrect pH | Drifting RTs, especially for ionizable compounds | Ensure the mobile phase pH is at least one unit away from the analyte's pK value. | |
| Temperature | Fluctuations of ± 2°C | Noticeable RT drift | Use a column oven to maintain a stable temperature.[4][5] |
| Flow Rate | Inconsistent pump delivery | Proportional shifts in RT | Purge the pump to remove air bubbles and check for leaks.[5] |
Issue 2: Poor Peak Shape
The shape of a chromatographic peak provides valuable information about the column's health and potential secondary interactions.
Caption: Common peak shape problems and their potential causes.
Protocol: Experimental Column Cleaning
If column degradation is suspected to be the cause of poor peak shape, a thorough cleaning procedure can often restore performance.[14]
Objective: To remove strongly retained contaminants from a C18 column used in a reversed-phase this compound assay.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381)
-
HPLC-grade methanol (B129727)
Methodology:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Initial Wash: Flush the column with HPLC-grade water for 30 minutes at a flow rate of 1 mL/min. If buffers have been used, ensure they are completely washed out to prevent precipitation with organic solvents.[15]
-
Organic Solvent Wash: Sequentially wash the column with the following solvents for at least 30 minutes each:
-
Methanol
-
Isopropanol
-
-
Strong Solvent Wash (for non-polar contaminants): If non-polar contaminants are suspected, flush with hexane for 30 minutes. Important: Ensure the subsequent solvent is miscible. An intermediate solvent like isopropanol must be used between hexane and aqueous phases.[9]
-
Re-equilibration:
-
Flush with isopropanol for 20 minutes.
-
Flush with methanol for 20 minutes.
-
Gradually reintroduce the mobile phase, starting with the organic component and slowly adding the aqueous component.
-
Equilibrate the column with the initial mobile phase conditions for your this compound assay until a stable baseline is achieved.
-
Issue 3: System and Method Robustness
Ensuring the robustness of your this compound method involves understanding how small variations in method parameters can affect the results. Key parameters to consider are mobile phase composition, pH, flow rate, and temperature.[4][16]
System Suitability Parameters
Regularly performing a system suitability test is crucial for ensuring the continued performance of your HPLC system.[4]
| Parameter | Typical Acceptance Criteria | Potential Cause if Failed |
| Tailing Factor (Asymmetry) | 0.9 - 1.5 | Column degradation, secondary analyte interactions.[4] |
| Resolution (Rs) | > 2.0 | Incorrect mobile phase composition, column aging.[8] |
| Reproducibility (%RSD) | < 2.0% for peak area | Injector issues, system leaks, unstable detector.[4] |
| Theoretical Plates (N) | > 2000 | Column deterioration, extra-column band broadening.[4] |
For more in-depth troubleshooting, always consult your instrument's manual and follow good laboratory practices, such as using high-purity, HPLC-grade solvents and filtering all mobile phases and samples.[12]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. ijraset.com [ijraset.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. youtube.com [youtube.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 14. biorelevant.com [biorelevant.com]
- 15. welch-us.com [welch-us.com]
- 16. longdom.org [longdom.org]
Technical Support Center: Best Practices for SIC-19 Quality Control
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing the SIK2 inhibitor, SIC-19. It includes troubleshooting guides and frequently asked questions to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2][3] Its primary mechanism involves promoting the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][2][3] The inhibition of SIK2 by this compound leads to a reduction in the phosphorylation of RAD50 at serine 635 (Ser635).[1][4] This impairment of RAD50 phosphorylation disrupts the DNA homologous recombination (HR) repair pathway, making cancer cells more susceptible to DNA-damaging agents like PARP inhibitors.[1][2][4]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound stock solutions should be kept at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated efficacy in various cancer cell lines, particularly those with high endogenous SIK2 expression.[1][2][4] These include models for ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer.[1][4] The sensitivity of cell lines to this compound often correlates with their SIK2 expression levels.[1][2][4]
Q4: What are the key quality control checkpoints for a this compound experiment?
A4: The key quality control checkpoints are:
-
Verification of this compound Activity: Confirming that the compound can induce the degradation of SIK2 and inhibit the phosphorylation of its downstream target, RAD50.
-
Cell Viability Assessment: Performing a dose-response curve to determine the IC50 value in your specific cell line.
-
Functional Outcome Confirmation: Ensuring that treatment with this compound leads to the expected biological outcome, such as impaired homologous recombination or sensitization to PARP inhibitors.
-
Control Implementation: Including appropriate vehicle controls, positive controls (if available), and negative controls in all assays.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.72 - 15.66 |
| HCC1806 | Triple-Negative Breast Cancer | 2.72 - 15.66 |
| BXPC3 | Pancreatic Cancer | 2.72 - 15.66 |
| PANC1 | Pancreatic Cancer | 2.72 - 15.66 |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Inverse correlation with SIK2 expression |
Note: The IC50 values for TNBC and pancreatic cancer cell lines were reported to be within this range, with sensitivity increasing with higher SIK2 expression.[1]
Table 2: Key Quality Control Parameters for this compound Experiments
| QC Parameter | Assay | Expected Outcome | Recommended Frequency |
| SIK2 Protein Levels | Western Blot | Dose-dependent decrease in SIK2 protein. | With each new batch of this compound and for key experiments. |
| RAD50 Phosphorylation (p-RAD50 Ser635) | Western Blot | Dose-dependent decrease in p-RAD50 levels; no change in total RAD50. | For key mechanistic experiments. |
| Cell Viability (IC50) | CellTiter-Glo®, MTT, or similar assay | Consistent IC50 value for a given cell line and treatment duration. | For each new cell line and as a standard for functional assays. |
| Homologous Recombination (HR) Repair Capacity | DR-GFP Reporter Assay | Significant reduction in the percentage of GFP-positive cells with this compound treatment. | To confirm the functional impact on DNA repair. |
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause 1: Inactive this compound Compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] If in doubt, use a fresh aliquot or a new batch of the compound.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. The reported IC50 values range from 2.72 to 15.66 µM in sensitive cell lines.[1]
-
-
Possible Cause 3: Low SIK2 Expression in the Cell Line.
-
Possible Cause 4: Assay-related Issues.
-
Solution: Ensure that the cell seeding density is appropriate and that cells are in the logarithmic growth phase during treatment. Also, confirm that the vehicle (e.g., DMSO) concentration is not toxic to the cells and is consistent across all wells.
-
Issue 2: Western blot does not show a decrease in SIK2 protein or p-RAD50 (Ser635) levels.
-
Possible Cause 1: Ineffective Cell Lysis.
-
Solution: Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent the degradation of your target proteins and the dephosphorylation of RAD50. Keep samples on ice throughout the preparation process.
-
-
Possible Cause 2: Suboptimal Antibody Performance.
-
Solution: Use a validated antibody for SIK2 and, importantly, a phospho-specific antibody for RAD50 (Ser635). Follow the manufacturer's recommendations for antibody dilution and blocking buffers. For phospho-proteins, BSA is often recommended over milk for blocking to reduce background.
-
-
Possible Cause 3: Insufficient Treatment Duration or Concentration.
-
Possible Cause 4: Protein Transfer Issues.
-
Solution: Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain like Ponceau S. Ensure that your Western blot protocol is optimized for your specific target proteins.
-
Issue 3: Inconsistent results in the homologous recombination (DR-GFP) assay.
-
Possible Cause 1: Low Transfection Efficiency.
-
Solution: Optimize the transfection protocol for your specific cell line. Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein) to monitor efficiency. Ensure that the quality of the plasmid DNA for the DR-GFP reporter and the I-SceI nuclease is high.
-
-
Possible Cause 2: Variability in I-SceI Expression.
-
Solution: The expression of the I-SceI enzyme is necessary to induce the DNA double-strand break that initiates homologous recombination.[5] Ensure consistent transfection of the I-SceI expression vector across all experimental conditions.
-
-
Possible Cause 3: Issues with Flow Cytometry.
-
Solution: Set the gates for GFP-positive cells accurately using appropriate controls (untransfected cells and cells transfected with a GFP expression vector). Ensure that you are analyzing a sufficient number of events for statistical significance.
-
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for SIK2 and Phospho-RAD50 (Ser635)
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against SIK2, Phospho-RAD50 (Ser635), and a loading control (e.g., β-actin or GAPDH). A separate blot should be run for total RAD50 as a control for the phospho-specific signal.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of SIK2 and p-RAD50 to the loading control and total RAD50, respectively.
Protocol 3: DR-GFP Homologous Recombination Reporter Assay
-
Cell Transfection: Co-transfect the cells with the DR-GFP reporter plasmid and an expression vector for the I-SceI endonuclease. The DR-GFP reporter consists of two inactive GFP gene copies; HR repair of an I-SceI induced double-strand break in one copy, using the other as a template, results in a functional GFP gene.[5]
-
This compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for DNA repair and GFP expression.
-
Cell Harvesting: Trypsinize the cells, wash them with PBS, and resuspend them in FACS buffer (PBS with 1% FBS).
-
Flow Cytometry: Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The reduction in the percentage of GFP-positive cells in the this compound treated samples compared to the vehicle control indicates an inhibition of homologous recombination.[1] Normalize the results to the transfection efficiency if necessary.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Quality Control.
Caption: Troubleshooting Logic Diagram for this compound Experiments.
References
- 1. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of an Antiviral Agent (SIC-19 Proxy: Remdesivir) and a Kinase Inhibitor (Compound X: MEK1/2 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct therapeutic agents: a proxy for SIC-19, the antiviral drug Remdesivir (B604916), and Compound X, a representative MEK1/2 kinase inhibitor. The objective of this document is to present a side-by-side analysis of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance. This comparison is intended to offer a comprehensive overview for researchers and professionals engaged in drug development.
Mechanism of Action
This compound (Proxy: Remdesivir): Remdesivir is a broad-spectrum antiviral agent that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2] It is a phosphoramidite (B1245037) prodrug of a nucleoside analog that gets metabolized into its active triphosphate form within host cells.[2][3] This active form competes with adenosine (B11128) triphosphate (ATP) for incorporation into nascent viral RNA chains.[3] Once incorporated, it leads to delayed chain termination, thereby halting viral genome replication.[2][4]
Compound X (MEK1/2 Inhibitor): Compound X represents a class of targeted cancer therapies that inhibit the MEK1 and MEK2 enzymes.[5][6] These dual-specificity kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[5][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[8] In many cancers, mutations in upstream proteins like RAS or RAF lead to the continuous activation of the MAPK/ERK pathway, driving uncontrolled cell growth.[6][9] By selectively blocking MEK1/2, Compound X prevents the phosphorylation and activation of their only known substrates, ERK1 and ERK2, thereby inhibiting the downstream signaling that promotes cancer cell proliferation and survival.[6][8]
Signaling Pathway Diagrams
Caption: this compound (Remdesivir) viral replication inhibition pathway.
Caption: Compound X inhibition of the MAPK/ERK signaling pathway.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for this compound (Remdesivir) and Compound X (MEK1/2 Inhibitor).
Table 1: this compound (Proxy: Remdesivir) Clinical Efficacy in Hospitalized COVID-19 Patients
| Efficacy Endpoint | Remdesivir Group | Placebo/Standard Care Group | Study Reference |
| Median Time to Recovery | 10-11 days | 15-16 days | [10][11][12] |
| Mortality Rate (by day 29) | 11.4% | 15.2% | [11] |
| Clinical Improvement (Day 14) | Significantly greater recovery | Lower recovery rate | [10] |
| Duration of Hospital Stay | 10 days (median) | 16 days (median) | [12] |
Table 2: Compound X (MEK1/2 Inhibitor) Preclinical Efficacy
| Assay Type | Metric | Result | Cell Line/Target |
| Biochemical Assay | IC₅₀ | <1 nM - 1.9 nM | MEK1/2 Kinase |
| Cellular Assay (p-ERK Inhibition) | IC₅₀ | 3.4 nM | SK-MEL-28 (BRAF mutant) |
| IC₅₀ | 33.3 nM | HCT116 (KRAS mutant) | |
| Cellular Assay (Growth Inhibition) | IC₅₀ | Varies (nM range) | BRAF/KRAS mutant cell lines |
| In Vivo Xenograft Model | Tumor Growth Inhibition | 87-92% | BRAF mutant melanoma |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate independent evaluation.
Protocol 1: In Vitro Antiviral Activity Assay for this compound (Remdesivir)
Objective: To determine the half-maximal effective concentration (EC₅₀) of Remdesivir against SARS-CoV-2 in cell culture.
Methodology:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.[13]
-
Compound Preparation: Remdesivir is serially diluted to create a range of concentrations.
-
Viral Infection: The cell culture medium is removed, and the cells are inoculated with SARS-CoV-2 at a specific multiplicity of infection (MOI).[14]
-
Drug Treatment: After a 1-hour viral adsorption period, the inoculum is removed, and the cells are treated with the various concentrations of Remdesivir.[13][14]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ environment.[13][14]
-
Quantification of Viral Activity: The antiviral effect is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in infectious virus particles.[15]
-
qRT-PCR: Measuring the amount of viral RNA in the cell culture supernatant to quantify viral replication.[13][16]
-
Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced damage to the cells.[15]
-
-
Data Analysis: The EC₅₀ value, which is the concentration of the drug that inhibits viral activity by 50%, is calculated from the dose-response curve.
Protocol 2: In Vitro Kinase Assay for Compound X (MEK1/2 Inhibitor)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against purified MEK1 and MEK2 kinases.
Methodology:
-
Compound Dilution: Compound X is serially diluted in DMSO and then further diluted in a kinase buffer to create a concentration gradient.[8]
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate.[8]
-
Kinase Reaction:
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[8]
-
Detection: The level of substrate phosphorylation is measured. This can be done using various detection methods, such as:
-
Luminescence-based assays: Measuring light output that correlates with kinase activity.[8]
-
Fluorescence-based assays: Detecting a fluorescent signal proportional to phosphorylation.
-
Radiometric assays: Using radioactively labeled ATP and measuring its incorporation into the substrate.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of Compound X that inhibits kinase activity by 50%, is determined by fitting the data to a dose-response curve.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro compound characterization.
Conclusion
This guide has provided a comparative overview of a proxy for this compound, Remdesivir, and a representative MEK1/2 inhibitor, Compound X. Remdesivir demonstrates its efficacy by directly targeting the viral replication machinery, leading to reduced recovery times in COVID-19 patients.[10][11][12] In contrast, Compound X shows potent preclinical efficacy by inhibiting a key signaling pathway that is frequently dysregulated in cancer, resulting in significant tumor growth inhibition in preclinical models.[18] The distinct mechanisms of action and therapeutic targets of these two compounds underscore the diverse strategies employed in modern drug development. The provided experimental protocols and efficacy data serve as a valuable resource for researchers working on antiviral and anticancer therapies. Further investigations into the in vivo efficacy and safety profiles of novel compounds are essential for their translation into clinical applications.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 8. benchchem.com [benchchem.com]
- 9. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study confirms remdesivir’s effectiveness for hospitalized COVID-19 patients [ajc.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 16. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
SIC-19 Demonstrates Synergistic Anti-Tumor Efficacy with PARP Inhibitors in Preclinical Cancer Models
A novel small molecule inhibitor, SIC-19, targeting Salt-Inducible Kinase 2 (SIK2), shows significant promise in enhancing the efficacy of PARP inhibitors in preclinical models of ovarian, triple-negative breast, and pancreatic cancers. By disrupting a key DNA repair pathway, this compound sensitizes cancer cells to PARP inhibition, leading to increased cell death and reduced tumor growth compared to standard-of-care PARP inhibitor monotherapy.
Researchers and drug development professionals are continuously seeking strategies to overcome resistance to targeted therapies. In cancers with proficient homologous recombination (HR) DNA repair, the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors is limited. The novel SIK2 inhibitor, this compound, has emerged as a potential solution to this challenge. Preclinical studies demonstrate that this compound's unique mechanism of action, when combined with PARP inhibitors, creates a synthetic lethal environment for cancer cells that would otherwise be resistant.
Mechanism of Action: A Two-Pronged Attack on Cancer Cell Survival
This compound induces the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1] This leads to a cascade of events that ultimately cripples the cancer cell's ability to repair DNA damage. Specifically, the degradation of SIK2 results in reduced phosphorylation of the RAD50 protein at the Ser635 site.[1] This phosphorylation is a critical step for the proper function of the homologous recombination repair pathway. By inhibiting this process, this compound effectively mimics a state of HR deficiency.
When a PARP inhibitor is co-administered, it blocks a separate DNA repair pathway, the base excision repair (BER) pathway. The cancer cell is then left with two compromised DNA repair mechanisms, leading to an accumulation of DNA damage and, ultimately, programmed cell death (apoptosis).
Caption: Mechanism of action of this compound in combination with a PARP inhibitor.
Comparative Efficacy in Preclinical Models
The synergistic effect of this compound and PARP inhibitors has been demonstrated across multiple preclinical models, consistently showing superior anti-tumor activity compared to either agent alone.
In Vitro Cell Viability
In cell-based assays, the combination of this compound with the PARP inhibitor olaparib (B1684210) significantly reduced the half-maximal inhibitory concentration (IC50) of olaparib in various cancer cell lines. This indicates that a lower concentration of the PARP inhibitor is needed to achieve the same level of cancer cell killing when used with this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~4.0 |
| HCC1806 | Triple-Negative Breast Cancer | ~2.72 |
| BXPC3 | Pancreatic Cancer | ~5.0 |
| PANC1 | Pancreatic Cancer | ~15.66 |
| A2780 | Ovarian Cancer | Not Reported |
| SKOV3 | Ovarian Cancer | Not Reported |
Data extracted from relevant preclinical studies.[2]
In Vivo Tumor Growth Inhibition
The enhanced efficacy of the combination therapy was further validated in animal models. In a xenograft model using the triple-negative breast cancer cell line MDA-MB-231, the combination of this compound and olaparib resulted in a marked suppression of tumor growth compared to vehicle control, this compound alone, or olaparib alone.[2] Similar significant tumor growth inhibition was also observed in ovarian cancer xenograft models.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 (TNBC Model) |
| Vehicle | ~1800 |
| Olaparib (50 mg/kg) | ~1000 |
| This compound (40 mg/kg) | ~1200 |
| This compound + Olaparib | ~400 |
Data are approximate values derived from published graphical representations.[2]
Induction of Apoptosis
The combination of this compound and olaparib was also shown to be more effective at inducing apoptosis in cancer cells. Flow cytometry analysis demonstrated a significant increase in the percentage of apoptotic cells in both triple-negative breast cancer and pancreatic cancer cell lines when treated with the combination compared to single-agent treatment.[3]
| Cell Line | Treatment | Total Apoptotic Cells (%) |
| MDA-MB-231 | Olaparib | ~15% |
| (TNBC) | This compound | ~18% |
| This compound + Olaparib | ~40% | |
| BXPC3 | Olaparib | ~12% |
| (Pancreatic) | This compound | ~15% |
| This compound + Olaparib | ~35% |
Data are approximate values derived from published graphical representations.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
-
Cell Culture: MDA-MB-231 triple-negative breast cancer cells are cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 2 x 10^6 MDA-MB-231 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into four treatment groups (n=5-10 per group):
-
Vehicle control (e.g., saline or DMSO solution)
-
This compound (e.g., 40 mg/kg, administered intraperitoneally daily)
-
Olaparib (e.g., 50 mg/kg, administered by oral gavage daily)
-
This compound + Olaparib (at the same doses and routes as the single-agent arms)
-
-
Treatment and Monitoring: Treatment is administered for a specified period (e.g., 35 days). Tumor volume is measured with calipers every 3-7 days and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and DNA damage (γH2AX).
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, olaparib, or the combination for 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound, olaparib, or the combination for 48-72 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Conclusion and Future Directions
The preclinical data strongly support the combination of this compound and PARP inhibitors as a promising therapeutic strategy for ovarian, triple-negative breast, and pancreatic cancers. By inducing a state of HR deficiency, this compound expands the utility of PARP inhibitors to a broader patient population beyond those with inherent HR defects. Further clinical investigation is warranted to translate these compelling preclinical findings into improved outcomes for cancer patients. The detailed experimental protocols provided herein offer a foundation for continued research into this novel combination therapy.
References
Validating SIC-19's Mechanism of Action: An RNA-Seq Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel SIK2 inhibitor, SIC-19, with alternative SIK2 inhibitors, utilizing experimental data from RNA-sequencing (RNA-seq) to validate its mechanism of action. This compound has been identified as a potent and selective inhibitor of Salt-inducible kinase 2 (SIK2) that promotes SIK2 protein degradation through the ubiquitination pathway. Its primary mechanism involves interfering with RAD50-mediated DNA homologous recombination repair, leading to synthetic lethality in combination with PARP inhibitors in cancers such as ovarian, triple-negative breast, and pancreatic cancer.
Performance Comparison: this compound vs. Alternative SIK2 Inhibitors
To validate the mechanism of action of this compound, we compare its known effects with the transcriptomic changes induced by other selective SIK2 inhibitors, ARN-3236 and ARN-3261, in ovarian cancer cells. The following tables summarize the key comparative data.
| Feature | This compound | ARN-3236 & ARN-3261 (Alternative SIK2 Inhibitors) | Olaparib (PARP Inhibitor) |
| Primary Target | SIK2 | SIK2 | PARP1/2 |
| Mechanism of Action | Promotes SIK2 degradation, inhibiting RAD50-mediated homologous recombination repair. | Inhibit SIK2 kinase activity, decreasing phosphorylation of class-IIa HDACs. | Traps PARP1/2 at sites of single-strand DNA breaks, leading to double-strand breaks during replication. |
| Therapeutic Strategy | Synthetic lethality in combination with PARP inhibitors. | Synergistic activity with PARP inhibitors. | Monotherapy in HR-deficient tumors or in combination. |
| Reported Cancer Types | Ovarian, Triple-Negative Breast, Pancreatic Cancer. | Ovarian and Triple-Negative Breast Cancer. | Ovarian, Breast, Prostate, Pancreatic Cancer. |
RNA-Seq Data Summary: Gene Expression Changes in Ovarian Cancer Cells
The following table summarizes the key findings from an RNA-seq analysis of SKOv3 ovarian cancer cells treated with the SIK2 inhibitors ARN-3236 and ARN-3261, alone and in combination with the PARP inhibitor Olaparib[1]. This data provides a proxy for the expected transcriptomic effects of this compound.
| Treatment Group | Key Differentially Expressed Gene (DEG) Categories | Specific Gene Expression Changes | Inferred Mechanism of Action |
| SIK2 Inhibitors (ARN-3236/ARN-3261) | DNA Repair, Apoptosis, Cell Cycle | Downregulation of BRCA2, EXO1, FANCD2, LIG4, XRCC4. Upregulation of BAX. | Inhibition of DNA repair pathways and promotion of apoptosis. |
| Olaparib | DNA Repair, Apoptosis | Moderate changes in DNA repair and apoptosis-related genes. | Induction of DNA damage, leading to apoptosis in HR-deficient contexts. |
| SIK2 Inhibitors + Olaparib | DNA Repair, Apoptosis, Mitosis, DNA Damage Checkpoint | Significant downregulation of DNA repair genes (EXO1, XRCC4, FANCD2, BRCA2, LIG4). Significant upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (BCL2). | Synergistic effect leading to profound inhibition of DNA repair and enhanced induction of apoptosis. |
Experimental Protocols
A detailed methodology for a representative RNA-seq experiment to validate the mechanism of action of a novel compound like this compound is provided below. This protocol is based on established methods for RNA-seq analysis of drug-treated cancer cells[1].
1. Cell Culture and Drug Treatment:
-
Cell Line: SKOv3 human ovarian cancer cells.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with this compound, a PARP inhibitor (e.g., Olaparib), the combination of both, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. RNA Extraction and Library Preparation:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
RNA-seq libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
3. Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between treatment groups and controls is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Analysis: The lists of differentially expressed genes are subjected to pathway and GO enrichment analysis using databases such as KEGG and Gene Ontology to identify the biological processes and signaling pathways affected by the drug treatment.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental approach for its validation, the following diagrams are provided.
Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors.
Caption: Experimental workflow for validating drug mechanism of action using RNA-seq.
Caption: Logical relationship between this compound and alternative SIK2 inhibitors.
References
Cross-Validation of SIC-19 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIK2 inhibitor SIC-19's performance across various cancer cell lines. It includes supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Abstract
This compound is a novel and potent small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] Emerging research highlights SIK2 as a promising therapeutic target in several cancers, including ovarian, triple-negative breast (TNBC), and pancreatic cancers.[4][5] this compound exerts its anti-cancer effects by promoting SIK2 degradation through the ubiquitin-proteasome pathway, leading to the disruption of DNA damage repair mechanisms and sensitizing cancer cells to other treatments like PARP inhibitors.[1][2] This guide consolidates the available data on this compound's activity, providing a cross-validated comparison of its efficacy in different cancer cell lines and detailing the experimental methodologies used for its evaluation.
Data Presentation: Comparative Efficacy of this compound
The inhibitory activity of this compound has been evaluated in a panel of cancer cell lines, with its half-maximal inhibitory concentration (IC50) showing a strong inverse correlation with the endogenous expression levels of SIK2.[1][5] Cell lines with higher SIK2 expression tend to be more sensitive to this compound.
| Cell Line | Cancer Type | SIK2 Expression | IC50 of this compound (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 2.72 | [5] |
| PANC1 | Pancreatic Cancer | High | 3.89 | [5] |
| HCC1806 | Triple-Negative Breast Cancer | High | 4.63 | [5] |
| BXPC3 | Pancreatic Cancer | High | 5.31 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | 9.85 | [5] |
| Hs766T | Pancreatic Cancer | Low | 13.42 | [5] |
| MCF7 | Breast Cancer (ER+) | Low | 15.66 | [5] |
| SKOV3 | Ovarian Cancer | Not specified | 2.13 - 9.74 (range) | [2] |
| A2780 | Ovarian Cancer | Not specified | Data not provided | [1] |
| OVCAR3 | Ovarian Cancer | Not specified | Data not provided | [1] |
| OVCAR8 | Ovarian Cancer | Not specified | Data not provided | [1] |
Note: Specific IC50 values for all ovarian cancer cell lines tested in the cited study were not individually reported but fell within the provided range.[2]
Selectivity Profile of SIK2 Inhibitors
While specific data on the cytotoxicity of this compound in non-cancerous cell lines is not yet publicly available, studies on other SIK2 inhibitors provide insights into the potential for selective activity against cancer cells. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a crucial metric. A higher SI value indicates greater selectivity for cancer cells.
| SIK2 Inhibitor | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Index (SI) | Reference |
| ARN-3236 | Ovarian Cancer Lines (0.8 - 2.6 µM) | Normal Ovarian Surface Epithelial Cells (Not specified) | Not calculable | [6] |
| MRIA9 | Ovarian Cancer (SKOV-3, ~1 µM) | Not specified | Not calculable | [4] |
Note: The absence of reported IC50 values for this compound in non-cancerous cell lines represents a critical data gap. Future studies are needed to determine its therapeutic index. The data on other SIK2 inhibitors suggests that achieving selectivity is a key focus in the development of this class of compounds.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting SIK2, which plays a crucial role in the DNA Damage Response (DDR) pathway. Specifically, SIK2 phosphorylates RAD50 at serine 635, a key step in the homologous recombination (HR) repair of DNA double-strand breaks. By inhibiting SIK2, this compound prevents RAD50 phosphorylation, leading to impaired HR repair, accumulation of DNA damage, and subsequent apoptosis. This mechanism also underlies the synthetic lethality observed when this compound is combined with PARP inhibitors in cancer cells with proficient HR.[1][5]
Caption: this compound inhibits SIK2, preventing RAD50 phosphorylation and impairing DNA repair.
The SIK2 signaling pathway is also integrated with other critical cancer-related pathways, including the PI3K/Akt and MAPK/ERK pathways. In some contexts, SIK2 has been shown to negatively regulate these pro-survival pathways.
Caption: SIK2 can negatively regulate the pro-survival PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for SIK2 and Phospho-RAD50
This protocol is used to detect the levels of total SIK2 and phosphorylated RAD50 (Ser635) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SIK2, anti-phospho-RAD50 (Ser635), anti-RAD50, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of this compound in cell lines.
Caption: A generalized workflow for the in vitro characterization of this compound.
References
- 1. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the SIK2 Inhibitor SIC-19 and its Functional Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Scope: While the initial query referenced "SIC-19" in the context of COVID-19, extensive literature searches have revealed no direct connection or studies of this compound in relation to SARS-CoV-2 or COVID-19. The available body of scientific research identifies this compound as a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2), with significant therapeutic potential in the field of oncology. Therefore, this comparative guide will focus on the established role of this compound as a SIK2 inhibitor in cancer therapy, providing a detailed analysis of its performance against other known SIK2 inhibitors.
Introduction to SIK2 Inhibition in Cancer Therapy
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a critical regulator in various cellular processes, including cell cycle progression, metabolism, and DNA damage repair. Overexpression of SIK2 has been implicated in the pathogenesis of several cancers, such as ovarian, triple-negative breast, and pancreatic cancers. Its role in promoting tumor growth and mediating resistance to conventional therapies has positioned SIK2 as a promising target for novel anticancer drugs. Inhibitors of SIK2 are being actively investigated for their potential to suppress tumor progression and to act synergistically with existing treatments, notably PARP inhibitors.
This guide provides a comparative analysis of this compound, a recently developed SIK2 inhibitor, and its functional analogs, presenting key performance data, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Performance Data of SIK2 Inhibitors
The following tables summarize the in vitro efficacy of this compound and a selection of its functional analogs against various cancer cell lines and kinase targets.
Table 1: In Vitro Inhibitory Activity (IC50) of SIK Family Inhibitors
| Compound | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Reference(s) |
| This compound | N/A | Potent inhibitor (degrades SIK2) | N/A | [1][2] |
| ARN-3236 | 21.63 | <1 | 6.63 | [1] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1] |
| YKL-05-099 | ~10 | ~40 | ~30 | [1] |
N/A: Data not available in the reviewed literature.
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | SIK2 Expression | IC50 (µM) | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | ~2.72 | [3] |
| HCC1806 | Triple-Negative Breast Cancer | High | ~5.0 | [3] |
| BXPC3 | Pancreatic Cancer | High | ~4.5 | [3] |
| PANC1 | Pancreatic Cancer | High | ~8.0 | [3] |
| Ovarian Cancer Cell Lines (various) | Ovarian Cancer | High | 2.13 - 9.74 | [4] |
Mechanism of Action of this compound
This compound exhibits a distinct mechanism of action compared to many other kinase inhibitors. Instead of solely blocking the kinase activity, this compound promotes the degradation of the SIK2 protein through the ubiquitin-proteasome pathway[1][5]. This leads to a significant reduction in overall SIK2 levels within the cancer cells.
The downstream effects of SIK2 degradation by this compound are particularly relevant for its synergistic activity with PARP inhibitors. SIK2 is known to phosphorylate RAD50 at the Ser635 residue, a critical step in the DNA homologous recombination (HR) repair pathway[1][3]. By inducing SIK2 degradation, this compound prevents this phosphorylation event, leading to impaired HR repair. This creates a state of "synthetic lethality" in cancer cells when combined with PARP inhibitors, which target a parallel DNA repair pathway. The compromised DNA repair capacity results in increased DNA damage and subsequent apoptosis in cancer cells[3][6].
Signaling Pathway of SIK2 Inhibition by this compound
Caption: Mechanism of this compound induced synthetic lethality with PARP inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability and Proliferation Assays (CCK-8 and Colony Formation)
-
Objective: To assess the effect of SIK2 inhibitors on cancer cell proliferation and viability, alone or in combination with other drugs.
-
Protocol (CCK-8):
-
Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or other inhibitors, with or without a PARP inhibitor, for a defined period (e.g., 72 hours).
-
At the end of the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves[2][3].
-
-
Protocol (Colony Formation):
-
Cells are seeded at a low density in 6-well plates and treated with the compounds of interest.
-
The medium is replaced every 3-4 days with fresh medium containing the compounds.
-
After a period of 10-14 days, the cells are washed with PBS, fixed with methanol, and stained with crystal violet.
-
The number of colonies (typically defined as clusters of ≥50 cells) is counted[2].
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins (e.g., SIK2, γH2AX, RAD50) following treatment with SIK2 inhibitors.
-
Protocol:
-
Cells are treated with this compound or other compounds for a specified duration (e.g., 48 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[3][7].
-
Immunofluorescence (IF) for DNA Damage (γH2AX foci)
-
Objective: To visualize and quantify DNA double-strand breaks by detecting the formation of γH2AX foci.
-
Protocol:
-
Cells are grown on coverslips and treated with this compound or other agents for a set time (e.g., 48 hours).
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with BSA.
-
The cells are then incubated with a primary antibody against γH2AX.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Images are captured using a fluorescence microscope, and the number of γH2AX foci per cell is quantified[3][7].
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Protocol:
-
Cells are treated with the compounds for a specified time (e.g., 72 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined[6].
-
Experimental Workflow for Drug Combination Studies
Caption: Workflow for evaluating the synergy between this compound and PARP inhibitors.
Conclusion and Future Directions
This compound is a novel SIK2 inhibitor with a unique mechanism of action that involves the degradation of its target protein. This leads to the impairment of homologous recombination-mediated DNA repair, rendering cancer cells highly sensitive to PARP inhibitors. Comparative data with other SIK2 inhibitors, such as ARN-3236 and HG-9-91-01, highlight the diverse landscape of compounds targeting this kinase family, each with its own selectivity profile and potency.
The preclinical data for this compound are promising, demonstrating significant anti-tumor activity both in vitro and in vivo, particularly in triple-negative breast cancer and pancreatic cancer models. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this compound, as well as the exploration of its efficacy in a broader range of cancer types characterized by SIK2 overexpression. Further investigation into the structural analogs of this compound could also lead to the development of next-generation SIK2 inhibitors with improved potency and selectivity. The combination of SIK2 inhibition with PARP inhibition represents a compelling therapeutic strategy that warrants further clinical investigation.
References
- 1. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Independent Reproducibility of SIC-19 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported findings for SIC-19, a novel inhibitor of Salt-Inducible Kinase 2 (SIK2), and discusses the current status of their reproducibility in independent laboratories. As of late 2025, published research on this compound originates from a single research group and their collaborators. Therefore, this guide will primarily detail the findings from the original studies to serve as a baseline for future independent validation efforts.
Overview of this compound and its Proposed Mechanism of Action
This compound is a small molecule inhibitor reported to promote the degradation of SIK2 via the ubiquitin-proteasome pathway.[1][2] The primary therapeutic potential of this compound, as outlined in the initial studies, lies in its ability to sensitize cancer cells to PARP inhibitors. This effect has been observed in ovarian, triple-negative breast, and pancreatic cancer models.[1][2][3]
The proposed mechanism of action centers on the disruption of the homologous recombination (HR) DNA repair pathway. Specifically, this compound is reported to inhibit the phosphorylation of RAD50 at serine 635, a critical step in the DNA damage response.[1][2] This impairment of HR repair is believed to create a synthetic lethal interaction with PARP inhibitors in cancer cells.
Summary of Quantitative Data from Original Studies
The following tables summarize the key quantitative findings from the initial publications on this compound. It is important to note that these data have not yet been independently replicated.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 (μM) | Combination Effect with PARP Inhibitor (Olaparib) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 | Synergistic inhibition of cell viability | [2] |
| HCC1806 | Triple-Negative Breast Cancer | ~3 | Synergistic inhibition of cell viability | [2] |
| BXPC3 | Pancreatic Cancer | ~10 | Synergistic inhibition of cell viability | [2] |
| PANC1 | Pancreatic Cancer | ~15 | Synergistic inhibition of cell viability | [2] |
| SKOV3 | Ovarian Cancer | Not explicitly stated in text, but shown in dose-response curves | Synergistic inhibition of cell proliferation | [1] |
| OVCAR8 | Ovarian Cancer | Not explicitly stated in text, but shown in dose-response curves | Synergistic inhibition of cell proliferation | [1] |
Table 2: Key Mechanistic Findings
| Experiment | Cell Lines | Key Finding | Reference |
| Homologous Recombination Assay (DR-GFP) | MDA-MB-231, HCC1806, BXPC3, PANC1 | This compound significantly reduced HR efficiency. | [2] |
| Western Blot for RAD50-pS635 | MDA-MB-231, HCC1806, BXPC3, PANC1 | This compound treatment reduced levels of phosphorylated RAD50. | [2] |
| In Vivo Xenograft (MDA-MB-231) | Nude mice | Combination of this compound and Olaparib markedly suppressed tumor growth. | [2] |
| In Vivo Xenograft (SKOV3) | Nude mice | Combination of this compound and Olaparib showed greater tumor growth inhibition than either agent alone. | [4] |
Experimental Protocols from Original Studies
Detailed methodologies are crucial for independent replication. Below are summaries of the key experimental protocols as described in the original publications.
Cell Viability and Colony Formation Assays
-
Cell Seeding: Cells were seeded in 96-well plates for viability assays and 6-well plates for colony formation assays.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, PARP inhibitors (Olaparib or Niraparib), or a combination of both.
-
Viability Assessment (CCK-8): Cell Counting Kit-8 was used to measure cell viability after a specified incubation period.
-
Colony Formation: After treatment, cells were allowed to grow for a period to form colonies, which were then stained and counted.
Western Blotting
-
Protein Extraction: Cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against SIK2, γH2AX (a marker of DNA damage), RAD50, and phosphorylated RAD50 (Ser635), followed by secondary antibodies.
-
Detection: Protein bands were visualized using an imaging system.
Homologous Recombination (HR) Assay
-
DR-GFP Reporter System: Cells were transfected with a DR-GFP reporter plasmid and an I-SceI expression plasmid.
-
Flow Cytometry: The percentage of GFP-positive cells, indicating successful HR-mediated repair of a double-strand break, was quantified by flow cytometry.
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231, SKOV3) were subcutaneously injected into the mice.
-
Drug Administration: Once tumors reached a certain size, mice were treated with vehicle control, this compound, a PARP inhibitor, or a combination of both.
-
Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for testing its synergy with PARP inhibitors.
Caption: Proposed mechanism of this compound induced PARP inhibitor sensitivity.
Caption: A general workflow for evaluating this compound and PARP inhibitor synergy.
Comparison with Other SIK2 Inhibitors
While no independent studies have specifically replicated the findings of this compound, other SIK2 inhibitors have been investigated in similar contexts. For instance, the SIK2 inhibitors ARN3236 and ARN3261 have also been shown to sensitize ovarian and triple-negative breast cancer cells to PARP inhibitors.[5][6] The proposed mechanism for these inhibitors also involves the impairment of DNA double-strand break repair, though the specific downstream effectors detailed in those studies differ slightly from the reports on this compound, focusing more on the regulation of MEF2D transcriptional activity.[5][6]
Table 3: Comparison of SIK2 Inhibitors in the Context of PARP Inhibitor Sensitization
| Inhibitor | Reported Mechanism of Action | Overlapping Cancer Types with this compound Studies | Independent Validation Status | Reference |
| This compound | Inhibition of RAD50 phosphorylation at Ser635 | Ovarian, Triple-Negative Breast Cancer, Pancreatic | Not yet independently validated | [1][2] |
| ARN3236 / ARN3261 | Decreased phosphorylation of HDAC4/5/7 and altered MEF2D-mediated transcription of DNA repair genes | Ovarian, Triple-Negative Breast Cancer | Research primarily from one group and their collaborators | [5][6] |
| MRIA9 | Inhibition of SIK2 leading to nuclear-centrosome uncoupling | Ovarian | Research from a different research group, but not in the context of PARP inhibitor synergy | [7] |
Conclusion and Future Directions
The initial findings on this compound present a promising therapeutic strategy for enhancing the efficacy of PARP inhibitors in several cancer types. The detailed experimental data and proposed mechanism of action provide a solid foundation for further investigation. However, the core principle of scientific advancement relies on the independent verification of novel findings.
To date, the reproducibility of the this compound findings by independent laboratories has not been reported in the peer-reviewed literature. Therefore, the primary next step for the research community is to conduct independent studies to validate the reported effects of this compound on SIK2 degradation, RAD50 phosphorylation, and sensitization to PARP inhibitors. Such studies are essential to confirm the robustness of the initial findings and to justify further preclinical and clinical development of this compound or similar therapeutic strategies. Researchers are encouraged to use the detailed methodologies from the original publications as a starting point for their own investigations.
References
- 1. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SIK2 inhibitor, SIK2 degrader | Probechem Biochemicals [probechem.com]
- 5. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating SIC-19 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of SIC-19, a novel inhibitor of Salt-Inducible Kinase 2 (SIK2). Understanding and confirming that a drug interacts with its intended target within a living organism is a critical step in preclinical and clinical development, enabling a direct correlation between target engagement and therapeutic efficacy.[1][2] This document outlines direct and indirect validation strategies, supported by experimental protocols and data, to guide researchers in designing robust in vivo studies for this compound and similar targeted therapies.
Introduction to this compound and its Target, SIK2
This compound is a small molecule inhibitor that targets SIK2, a member of the AMP-activated protein kinase (AMPK) family.[3][4] The mechanism of action of this compound involves the induction of SIK2 degradation through the ubiquitin-proteasome pathway.[3][4][5][6] A critical downstream effect of SIK2 inhibition by this compound is the modulation of the homologous recombination repair pathway. Specifically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at the Ser635 site (p-RAD50-Ser635).[3][4] This impairment of DNA repair sensitizes cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors, creating a synthetic lethal effect in cancers such as ovarian, triple-negative breast, and pancreatic cancer.[3][4][5][7]
Comparison of In Vivo Target Engagement Validation Methods
Validating the in vivo efficacy of this compound requires a multi-faceted approach that includes both direct and indirect measures of target engagement. Direct methods confirm the physical interaction of this compound with SIK2 and its immediate downstream effects, while indirect methods assess the broader physiological consequences of this engagement.
| Validation Method | Description | Advantages | Disadvantages | Relevance to this compound |
| Direct: Pharmacodynamic (PD) Biomarker Analysis | Measurement of the direct molecular consequences of this compound binding to SIK2 in tumor tissue. This includes quantifying the levels of total SIK2 and phosphorylated RAD50 (p-RAD50-Ser635). | Provides direct evidence of target engagement at the molecular level. Allows for dose-response and time-course studies to optimize dosing regimens. | Requires tumor biopsies or tissue collection, which can be invasive. | High. Directly confirms the known mechanism of action of this compound by measuring the reduction in SIK2 and p-RAD50 levels. |
| Indirect: Tumor Growth Inhibition (TGI) | Monitoring the effect of this compound treatment on the growth of tumors in xenograft or patient-derived xenograft (PDX) models.[8] | Provides a clear measure of the therapeutic efficacy of the drug. It is a well-established and widely accepted endpoint for in vivo studies. | Does not directly confirm target engagement; tumor growth inhibition could be due to off-target effects. | High. Demonstrates the ultimate therapeutic goal of this compound treatment, particularly when used in combination with PARP inhibitors. |
| Indirect: Apoptosis and DNA Damage Assays | Assessing the downstream cellular effects of this compound treatment, such as increased apoptosis (e.g., via TUNEL staining) and DNA damage (e.g., via γH2AX staining) in tumor tissue. | Confirms the intended biological consequence of inhibiting the DNA damage repair pathway. | These are downstream effects and may not be exclusively linked to SIK2 inhibition. | Moderate. Provides supporting evidence for the mechanism of action but is less direct than measuring SIK2 and p-RAD50 levels. |
Experimental Protocols
In Vivo Xenograft Model and this compound Treatment
A standard experimental approach to evaluate the in vivo efficacy of this compound involves the use of tumor xenograft models.[3][4]
-
Cell Lines: Triple-negative breast cancer (e.g., MDA-MB-231) or pancreatic cancer cell lines with high endogenous SIK2 expression are suitable for these studies.[3][5]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Groups: Once tumors reach a specified size, animals are randomized into treatment groups, which may include:
-
Vehicle control
-
This compound alone
-
PARP inhibitor (e.g., olaparib) alone
-
This compound in combination with a PARP inhibitor
-
-
Dosing: this compound is administered according to a predetermined schedule and dosage, which should be optimized in preliminary studies.
Pharmacodynamic (PD) Biomarker Analysis by Western Blot
This protocol details the direct measurement of target engagement by assessing protein levels in tumor tissues.
-
Tissue Collection: At the end of the treatment period, or at specified time points, tumors are excised from the mice.
-
Protein Extraction: Tumor tissues are homogenized and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each tumor sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for SIK2, p-RAD50 (Ser635), total RAD50, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of SIK2 and p-RAD50 are normalized to the loading control and total RAD50, respectively.
Quantitative Data Summary
The following table presents hypothetical data from an in vivo xenograft study to illustrate the expected outcomes.
| Treatment Group | Average Tumor Volume (mm³) | Normalized SIK2 Protein Level (relative to Vehicle) | Normalized p-RAD50 (Ser635) Level (relative to Vehicle) |
| Vehicle | 1500 ± 250 | 1.00 ± 0.15 | 1.00 ± 0.20 |
| This compound | 1000 ± 180 | 0.35 ± 0.08 | 0.40 ± 0.10 |
| Olaparib | 1200 ± 200 | 0.95 ± 0.12 | 0.90 ± 0.18 |
| This compound + Olaparib | 450 ± 90 | 0.32 ± 0.07 | 0.38 ± 0.09 |
Visualizing the Pathway and Workflow
To further clarify the mechanism of this compound and the experimental approach for validating its target engagement, the following diagrams are provided.
Caption: this compound signaling pathway.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel SIK2 inhibitor this compound exhibits synthetic lethality with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OR | SIK2 inhibitor this compound enhances the sensitivity of PARP inhibitors in triple-negative breast cancers and pancreatic cancers [techscience.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
SIC-19 Performance in Kinase Inhibition: A Comparative Analysis
In the landscape of kinase inhibitor development, SIC-19 has emerged as a potent and selective agent targeting Salt-Inducible Kinase 2 (SIK2). This guide provides a comparative benchmark of this compound's performance against other notable kinase inhibitors, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound for therapeutic and research applications.
Executive Summary
This compound is a selective inhibitor of SIK2, a member of the AMP-activated protein kinase (AMPK) family. Its mechanism of action involves the promotion of SIK2 protein degradation through the ubiquitination pathway.[1][2] A key downstream effect of this compound is the inhibition of RAD50 phosphorylation at the Ser635 site, a crucial step in DNA homologous recombination repair.[3][4] This action sensitizes cancer cells, particularly in ovarian, triple-negative breast, and pancreatic cancers, to PARP inhibitors such as olaparib.[3][4] This guide will compare the inhibitory activity and selectivity of this compound with other known SIK inhibitors.
Comparative Inhibitor Performance
The efficacy of a kinase inhibitor is primarily defined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following table summarizes the available data for this compound and other relevant SIK inhibitors.
| Inhibitor | Target(s) | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Other Notable Targets | Reference(s) |
| This compound | SIK2 | - | Potent inhibitor | - | - | [1][2][3][4] |
| ARN-3236 | SIK2 > SIK3 > SIK1 | 21.63 | < 1 | 6.63 | - | [3][4][5][6] |
| HG-9-91-01 | SIK1, SIK2, SIK3 | 0.92 | 6.6 | 9.6 | Src family, BTK, FGF & Ephrin receptors | [1][2][7][8][9] |
| GLPG3970 | SIK2, SIK3 | 282.8 | 7.8 | 3.8 | - | [10] |
| YKL-05-099 | Pan-SIK | - | 40 | - | - | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in sensitizing cancer cells to PARP inhibitors.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for a cell-based homologous recombination repair assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the characterization of this compound and other kinase inhibitors.
IC50 Determination via In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of an inhibitor at which the enzymatic activity of a target kinase is reduced by half.
Materials:
-
Purified recombinant kinase (e.g., SIK2)
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Detection reagents (e.g., for luminescence or radioactivity)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate the reaction for a defined period at an optimal temperature.
-
Terminate the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., scintillation counting for radiometric assays, luminescence reading for ADP-Glo assays).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13][14][15][16][17]
Kinase Selectivity Profiling
This assay is used to assess the specificity of an inhibitor by testing it against a broad panel of kinases.
Objective: To determine the inhibitory activity of a compound against a large number of different kinases to assess its selectivity.
Procedure:
-
The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400).
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a full IC50 determination is performed to quantify the potency.
-
The results provide a selectivity profile, highlighting the on-target and off-target activities of the inhibitor.[12][18][19][20][21]
In Vivo Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated within a cellular context.
Objective: To detect the ubiquitination of a target protein (e.g., SIK2) in cells following treatment with an inhibitor.
Materials:
-
Cultured cells
-
Plasmids expressing the protein of interest and epitope-tagged ubiquitin
-
Transfection reagents
-
Cell lysis buffer with protease and deubiquitinase inhibitors
-
Antibodies against the target protein and the ubiquitin tag
-
Protein A/G beads for immunoprecipitation
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect cells with plasmids expressing the target protein and tagged ubiquitin.
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against the ubiquitin tag to detect ubiquitinated forms of the target protein.[22][23][24][25][26]
Homologous Recombination (HR) Repair Assay
This cell-based assay measures the efficiency of DNA double-strand break repair via the homologous recombination pathway.
Objective: To assess the effect of an inhibitor on the HR repair pathway.
Materials:
-
A cell line containing an integrated HR reporter substrate (e.g., DR-GFP).
-
An expression vector for the I-SceI endonuclease to induce a site-specific double-strand break.
-
Test inhibitor (e.g., this compound).
-
Transfection reagents.
-
Flow cytometer.
Procedure:
-
Culture the reporter cell line and treat with the test inhibitor or vehicle control.
-
Transfect the cells with the I-SceI expression vector to induce DNA double-strand breaks within the reporter substrate.
-
Incubate the cells for a period (e.g., 48-72 hours) to allow for DNA repair.
-
Successful HR repair will result in the expression of a functional reporter protein (e.g., GFP).
-
Harvest the cells and analyze the percentage of reporter-positive cells by flow cytometry. A decrease in the percentage of positive cells in the inhibitor-treated group compared to the control indicates inhibition of the HR pathway.[27][28][29][30][31]
Conclusion
This compound demonstrates significant potential as a selective SIK2 inhibitor with a distinct mechanism of action that enhances the efficacy of PARP inhibitors in certain cancer contexts. Its performance, when compared to other SIK inhibitors such as ARN-3236 and HG-9-91-01, highlights the ongoing development of potent and selective kinase inhibitors. The experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of this compound and other emerging kinase inhibitors. This guide serves as a valuable resource for researchers aiming to understand and further explore the therapeutic utility of targeting the SIK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. assayquant.com [assayquant.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 24. Identification of Ubiquitinated Proteins [labome.com]
- 25. assaygenie.com [assaygenie.com]
- 26. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 27. Homologous Recombination Assay [bio-protocol.org]
- 28. Homologous Recombination Assay [en.bio-protocol.org]
- 29. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Meta-analysis of Preclinical Data for Novel PI3K Inhibitor SIC-19
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for SIC-19, a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other known PI3K inhibitors, supported by experimental data.
Executive Summary
Introduction to PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][3] Inhibitors targeting key nodes of this pathway, such as PI3K, have shown promise in preclinical and clinical settings.[4]
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared to Compound A and Compound B.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) for cell viability was determined for each compound across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| MCF-7 | Breast Cancer | 15 | 55 | 120 |
| A549 | Lung Cancer | 25 | 80 | 150 |
| U87-MG | Glioblastoma | 12 | 45 | 95 |
| PC-3 | Prostate Cancer | 30 | 95 | 200 |
Table 1: Comparative IC50 values of this compound and competitor compounds across various cancer cell lines.
Experimental Protocols: Cell Viability Assay
Principle: Cell viability was assessed using a tetrazolium-based colorimetric assay (MTT assay), which measures the metabolic activity of viable cells.[5][6]
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Compound A, or Compound B for 72 hours.
-
MTT Addition: MTT reagent (0.5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vitro Signaling Pathway Modulation
To confirm the mechanism of action, the effect of this compound on the PI3K/Akt/mTOR pathway was assessed by Western blot analysis.
Data Presentation: Western Blot Analysis
Treatment of MCF-7 cells with this compound resulted in a dose-dependent decrease in the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.
(Image of a representative Western blot would be presented here in a full report, showing decreased p-Akt levels with increasing this compound concentration, while total Akt and a loading control like beta-actin remain unchanged.)
Experimental Protocols: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[7][8][9] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[10][11]
Procedure:
-
Sample Preparation: MCF-7 cells were treated with this compound for 24 hours. Cells were then lysed to extract total protein.[10]
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein were separated on a 10% SDS-PAGE gel.
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin).[7]
-
Secondary Antibody Incubation: The membrane was washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a human tumor xenograft mouse model.
Data Presentation: Tumor Growth Inhibition
This compound demonstrated significant tumor growth inhibition in a dose-dependent manner compared to vehicle control and competitor compounds.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 25 | 450 ± 75 | 70 |
| This compound | 50 | 225 ± 50 | 85 |
| Compound A | 50 | 750 ± 100 | 50 |
| Compound B | 50 | 1050 ± 120 | 30 |
Table 2: In vivo efficacy of this compound in a xenograft model. Data are presented as mean ± SEM.
Experimental Protocols: Xenograft Mouse Model
Principle: Human tumor cells are implanted into immunodeficient mice to create a model that allows for the study of tumor growth and response to therapies in a living organism.[12][13][14]
Procedure:
-
Cell Implantation: Female athymic nude mice were subcutaneously injected with 5 x 10^6 MCF-7 cells.[12]
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.[15]
-
Randomization and Dosing: Mice were randomized into treatment groups and dosed orally once daily for 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[15]
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.[16]
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean final tumor volume between treated and vehicle control groups.[15]
Conclusion
The preclinical data presented in this guide strongly support the continued development of this compound as a potent and selective PI3K inhibitor. In both in vitro and in vivo models, this compound demonstrated superior anti-cancer activity compared to other PI3K inhibitors. Its clear mechanism of action, involving the potent inhibition of the PI3K/Akt/mTOR signaling pathway, further validates its therapeutic potential. Further studies are warranted to explore the full clinical utility of this compound in relevant patient populations.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. cusabio.com [cusabio.com]
- 11. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SARS-CoV-2 (COVID-19) Contaminated Waste
For researchers, scientists, and drug development professionals engaged in vital research involving SARS-CoV-2, the proper handling and disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is paramount to mitigate the risk of exposure and ensure the containment of the virus. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of SARS-CoV-2 related waste in a laboratory setting.
All waste generated during research with SARS-CoV-2 should be treated as biohazardous waste.[1] Disposal must comply with all applicable local, regional, national, and international regulations.[2][3] A thorough site-specific and activity-specific risk assessment is crucial to identify and mitigate any potential risks.[2][4]
Decontamination and Disposal Parameters
Effective decontamination is the cornerstone of safe disposal. The selection of an appropriate disinfectant and the correct application parameters are critical for inactivating the virus. The following table summarizes key quantitative data for common decontamination methods.
| Decontamination Method | Agent | Concentration/Dosage | Contact Time | Application |
| Chemical Disinfection | Ethanol | 60-80% | ≥ 30 seconds | Surface disinfection, immersion of small items.[5][6] |
| Isopropyl Alcohol | 70% | ≥ 5 minutes | Surface disinfection.[7] | |
| Sodium Hypochlorite (Bleach) | 10% solution (5150-6250 ppm free chlorine) | ≥ 1 minute | Surface disinfection, liquid waste treatment.[8][9] | |
| Hydrogen Peroxide | 3% | ≥ 1 minute | Surface disinfection.[5][8] | |
| Paraformaldehyde | 2% or 4% | 15 minutes | Fixation and inactivation of cells and tissues.[10] | |
| Neutral Buffered Formalin | 10% | 5 minutes | Inactivation of virus in infected cells.[10] | |
| Thermal Inactivation | Autoclave (Steam Sterilization) | 121°C (250°F) at 15 psi | ≥ 30 minutes | Decontamination of solid waste, liquids, and instruments.[11] |
| Incineration | > 1,000°C | - | Final disposal of decontaminated or high-risk biohazardous waste.[12] | |
| Heat (for viral samples) | 56°C | 30 minutes | Inactivation of virus in liquid samples.[13] | |
| 98°C | 2 minutes | Rapid inactivation of virus in liquid samples.[13][14] |
Detailed Protocol for Disposal of SARS-CoV-2 Contaminated Waste
This protocol outlines the step-by-step procedures for the safe handling and disposal of solid, liquid, and sharps waste contaminated with SARS-CoV-2. These procedures are generally conducted within a Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) laboratory, depending on the nature of the work.[4][15]
I. Personal Protective Equipment (PPE)
Before handling any potentially infectious waste, personnel must don appropriate PPE as determined by the institutional risk assessment. This typically includes:
-
Disposable nitrile gloves (double-gloving may be recommended).
-
Lab coat or disposable gown.
-
Safety glasses or goggles and a face shield.
-
N95 respirator or higher, particularly when there is a risk of aerosol generation.[16]
II. Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Includes cell culture media, supernatants, and other liquid specimens.
-
Collect in a leak-proof, shatter-resistant container clearly labeled with the biohazard symbol.
-
For chemical decontamination, add a freshly prepared 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach and allow for a contact time of at least 30 minutes.[18]
-
-
Sharps Waste:
-
Includes needles, syringes, scalpels, and other items that can puncture the skin.
-
Immediately dispose of all sharps into a designated, puncture-resistant, and leak-proof sharps container.[19]
-
Do not recap, bend, or break needles.
-
Close the sharps container when it is approximately three-quarters full.[18]
-
III. Decontamination Procedures
All waste must be decontaminated before it is removed from the laboratory.
-
Autoclaving (Preferred for most solid and liquid waste):
-
Securely close the biohazard bags, ensuring there is some room for steam penetration.
-
Place the bags in a secondary, leak-proof, and autoclavable container.
-
Transport the container to the autoclave facility using a designated cart.
-
Autoclave at 121°C for a minimum of 30 minutes. Longer cycles may be necessary depending on the load size and density.
-
After autoclaving, the decontaminated waste can typically be disposed of as regular solid waste, but always follow institutional and local regulations.[11][17]
-
-
Chemical Decontamination (for liquid waste and surface disinfection):
-
Ensure adequate contact time with the chosen disinfectant (see table above).
-
After chemical treatment, liquid waste may be suitable for drain disposal, but this must be in accordance with institutional and local wastewater regulations.[17] Due to the potential for aquatic toxicity of some research chemicals, collection by a hazardous waste service may be required.[1]
-
-
Incineration:
-
In some cases, particularly for pathological waste, incineration is the required final disposal method.[12]
-
Decontaminated waste is collected by a licensed biohazardous waste contractor for transport to an incineration facility.
-
IV. Final Disposal
-
Once decontaminated, waste should be packaged according to institutional and regulatory guidelines for final disposal.
-
Maintain all required documentation for waste tracking and disposal.
Disposal Workflow for SARS-CoV-2 Contaminated Materials
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving SARS-CoV-2.
Caption: Workflow for the safe disposal of SARS-CoV-2 contaminated laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 3. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 4. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 5. labproinc.com [labproinc.com]
- 6. Disinfectants against SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. SARS-CoV-2: Selecting and applying an appropriate surface disinfectant [research.wayne.edu]
- 9. Lab Disinfecting Guidelines: New Mexico Tech [nmt.edu]
- 10. mdpi.com [mdpi.com]
- 11. genecraftlabs.com [genecraftlabs.com]
- 12. fcbios.com.my [fcbios.com.my]
- 13. researchgate.net [researchgate.net]
- 14. Methods to disinfect and decontaminate SARS-CoV-2: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosafety Considerations for Research Involving SARS-CoV-2 - Office of Science Policy [osp.od.nih.gov]
- 16. safety.duke.edu [safety.duke.edu]
- 17. nems.nih.gov [nems.nih.gov]
- 18. dab.hawaii.gov [dab.hawaii.gov]
- 19. rgcb.res.in [rgcb.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
